3-Phenoxyazetidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-phenoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDAHKDEKOTDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510495 | |
| Record name | 3-Phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-18-8 | |
| Record name | 3-Phenoxyazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the primary synthetic pathways for 3-phenoxyazetidine, a crucial heterocyclic building block in medicinal chemistry. The document outlines key reaction schemes, provides detailed experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
Azetidines, particularly 3-substituted variants, are increasingly prevalent motifs in pharmaceutical agents and drug candidates. Their rigid, four-membered ring structure serves as a valuable scaffold or linker, offering unique conformational constraints compared to more flexible acyclic or larger ring systems. This compound, in particular, is a key intermediate used in the synthesis of a range of biologically active molecules, including agonists for G-protein coupled receptors (GPCRs). This guide focuses on the most common and efficient methods for its preparation.
Core Synthesis Pathways from 1-Boc-3-hydroxyazetidine
The most prevalent and well-documented strategies for synthesizing this compound begin with the commercially available and versatile intermediate, N-Boc-3-hydroxyazetidine. From this starting point, two primary pathways are employed: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester intermediate. Both pathways culminate in a final deprotection step to yield the target compound, typically as a hydrochloride salt.
Pathway 1: Mitsunobu Reaction
The Mitsunobu reaction is a powerful and widely used method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a clean inversion of stereochemistry.[1][2] In this context, it facilitates the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine by reaction with phenol in the presence of a phosphine and an azodicarboxylate.[2][3]
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 Vol), add triphenylphosphine (PPh₃, 1.5 eq.).[4]
-
Cooling: Cool the resulting mixture to 0 °C in an ice bath.[2]
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion is confirmed by TLC or LC-MS monitoring.[4]
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the N-Boc-3-phenoxyazetidine product. The primary byproduct, triphenylphosphine oxide (TPPO), can often be partially removed by filtration if it precipitates.[4]
-
Deprotection: Dissolve the purified N-Boc-3-phenoxyazetidine in a suitable solvent such as dioxane or dichloromethane. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature until the Boc group is fully cleaved.
-
Isolation: The final product, this compound hydrochloride, often precipitates from the reaction mixture and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[5]
Pathway 2: Two-Step Nucleophilic Substitution via Sulfonate Ester
An alternative and robust method involves a two-step sequence. First, the hydroxyl group of 1-Boc-3-hydroxyazetidine is activated by converting it into a good leaving group, such as a tosylate or mesylate. Second, this activated intermediate is subjected to nucleophilic substitution with a phenol, typically in the presence of a base. This Williamson-type ether synthesis is highly effective and common in large-scale preparations.[5]
Experimental Protocol: Two-Step Nucleophilic Substitution
Step 2a: Activation of the Hydroxyl Group
-
Reaction Setup: Dissolve 1-Boc-3-hydroxyazetidine (1 eq.) in a suitable solvent like dichloromethane or pyridine.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.) portion-wise. If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 eq.).
-
Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Isolation: Perform an aqueous work-up to remove the base and salts. The organic layer is dried and concentrated to yield the activated intermediate, 1-Boc-3-(tosyloxy)azetidine or its mesylate analogue, which can often be used in the next step without further purification.
Step 2b: Nucleophilic Substitution
-
Reaction Setup: In a separate flask, add phenol (1.1 eq.) to a suspension of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).[5]
-
Addition of Intermediate: Add the activated sulfonate ester from Step 2a (1 eq.) to the phenoxide mixture.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the substitution is complete.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel chromatography.[5]
-
Deprotection: The deprotection and isolation of the final hydrochloride salt are carried out as described in Step 6 and 7 of the Mitsunobu protocol.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the key step of forming the N-Boc-3-phenoxyazetidine intermediate. Conditions and yields can vary based on the specific reagents and scale.
| Pathway | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Phenol | THF | 0°C to RT | 6 - 12 | 70 - 90 |
| Two-Step Substitution | 1. TsCl, Pyridine2. Phenol, Cs₂CO₃/K₂CO₃ | 1. DCM2. DMF/DMA | 1. 0°C to RT2. 60 - 80°C | 1. 2 - 42. 4 - 16 | 75 - 95 (over 2 steps) |
Synthesis of Key Starting Material: 1-Boc-3-hydroxyazetidine
The accessibility of this compound is highly dependent on the availability of its precursor, 1-Boc-3-hydroxyazetidine. This key starting material is typically synthesized on a large scale from epichlorohydrin. The process involves the ring-opening of epichlorohydrin with a protected amine (like benzylamine or benzhydrylamine), followed by base-mediated cyclization to form the N-protected 3-hydroxyazetidine.[6][7] Subsequent deprotection of the amine and reprotection with a Boc group yields the desired starting material.[8][9][10]
Conclusion
The synthesis of this compound is well-established, with the Mitsunobu reaction and the two-step nucleophilic substitution representing the most reliable and efficient pathways starting from 1-Boc-3-hydroxyazetidine. The Mitsunobu reaction offers a more direct, one-pot conversion of the alcohol to the ether, while the two-step method via a sulfonate ester is often more amenable to large-scale production due to less problematic byproducts and potentially higher overall yields. The choice of pathway may depend on factors such as available reagents, reaction scale, and purification capabilities. Both methods reliably provide the N-Boc protected intermediate, which is easily deprotected to afford the final this compound hydrochloride salt, a valuable component for further synthetic elaboration in drug discovery programs.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]
- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 7. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 9. 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0 [m.chemicalbook.com]
- 10. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for 3-Phenoxyazetidine. The information is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering a foundational understanding of this azetidine derivative.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.40 | m | 2H | Ar-H (meta) |
| ~6.90 - 7.00 | m | 3H | Ar-H (ortho, para) |
| ~4.80 - 4.90 | m | 1H | O-CH (azetidine ring) |
| ~4.00 - 4.10 | t | 2H | CH₂ (azetidine ring) |
| ~3.80 - 3.90 | t | 2H | CH₂ (azetidine ring) |
| ~2.50 (broad) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158.0 | Ar-C (ipso, attached to O) |
| ~129.5 | Ar-CH (meta) |
| ~121.0 | Ar-CH (para) |
| ~115.0 | Ar-CH (ortho) |
| ~70.0 | O-CH (azetidine ring) |
| ~50.0 | CH₂ (azetidine ring) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3300 | Medium, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1490 | Strong | Aromatic C=C Bending |
| 1240 | Strong | Aryl-O Stretch (asymmetric) |
| 1170 | Medium | C-N Stretch |
| 1040 | Strong | Aryl-O Stretch (symmetric) |
| 750, 690 | Strong | Aromatic C-H Bending (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₂H₅]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl) |
| 56 | [C₃H₆N]⁺ (Azetidine ring fragment) |
Experimental Protocols
A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable 3-substituted azetidine with phenol. A common precursor is 1-benzhydryl-3-azetidinol, which can be activated and then displaced by the phenoxide ion, followed by deprotection.
Synthesis of this compound
Materials:
-
1-Benzhydryl-3-azetidinol
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanesulfonyl chloride
-
Triethylamine
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Mesylation of 1-Benzhydryl-3-azetidinol: To a solution of 1-benzhydryl-3-azetidinol and triethylamine in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-benzhydryl-3-mesyloxyazetidine.
-
Preparation of Sodium Phenoxide: In a separate flask, add sodium hydride to anhydrous DMF at 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Add the solution of 1-benzhydryl-3-mesyloxyazetidine in anhydrous DMF to the sodium phenoxide solution. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-benzhydryl-3-phenoxyazetidine.
-
Deprotection: Dissolve 1-benzhydryl-3-phenoxyazetidine in ethyl acetate and add 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature for 24 hours. Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield this compound.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
3-Phenoxyazetidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 3-Phenoxyazetidine. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data-driven insights and detailed experimental methodologies.
Core Chemical Properties and Structure
This compound is a heterocyclic organic compound featuring an azetidine ring substituted with a phenoxy group at the 3-position. Its chemical structure and properties are foundational to its potential applications in medicinal chemistry and drug design.
Structure:
-
Molecular Formula: C₉H₁₁NO
-
IUPAC Name: this compound
-
CAS Number: 76263-18-8
-
SMILES: C1C(OC2=CC=CC=C2)NC1
-
InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N
The structure consists of a four-membered saturated nitrogen-containing ring (azetidine) with a phenyl ether linkage at the third carbon atom. This combination of a strained heterocyclic ring and an aromatic moiety imparts unique conformational and electronic characteristics to the molecule.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below for easy comparison.
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | - |
| Boiling Point | 240 °C (predicted) | [1] |
| Melting Point (HCl salt) | 120-122 °C | [2] |
| Density | 1.092 g/cm³ (predicted) | [1] |
| Flash Point | 90 °C (predicted) | [1] |
| pKa | 9.15 ± 0.40 (predicted) | [1] |
| XlogP | 1.3 (predicted) | - |
| Solubility | Data not available | - |
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would involve the reaction of 3-hydroxyazetidine with phenol in the presence of a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Figure 1: Proposed Mitsunobu Reaction Pathway
Experimental Protocol for a Key Precursor: 3-Hydroxyazetidine Hydrochloride
A crucial starting material for the proposed synthesis is 3-hydroxyazetidine. A common method for its preparation involves the deprotection of a protected precursor. The following is a representative protocol for the synthesis of 3-hydroxyazetidine hydrochloride from 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride.[3]
Materials:
-
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
-
Absolute ethanol
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Hydrogen gas
-
Parr shaker apparatus
Procedure:
-
A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (700 mL) is prepared.
-
The solution is subjected to hydrogenation at room temperature over Pd(OH)₂/C in a Parr shaker at 4 atm of hydrogen pressure.
-
After 12 hours, the catalyst is removed by filtration.
-
The filtrate is evaporated to dryness to yield 3-hydroxyazetidine hydrochloride (4.20 g, 94% yield).[3]
Spectroscopic Characterization
Detailed experimental spectra for this compound are not available in the provided search results. However, based on the structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenoxy group and the aliphatic protons of the azetidine ring.
-
Aromatic Protons (C₆H₅): Multiple signals in the range of δ 6.8-7.4 ppm.
-
Azetidine Protons (CH, CH₂): Signals for the methine proton at C3 and the methylene protons at C2 and C4 would appear in the upfield region, likely between δ 3.5-5.0 ppm, with the proton at C3 being the most deshielded due to the adjacent oxygen atom.
-
Amine Proton (NH): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would provide information about the different carbon environments in the molecule.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Azetidine Carbons: The C3 carbon, attached to the oxygen, would be the most downfield of the aliphatic carbons (likely δ 60-80 ppm). The C2 and C4 carbons would appear further upfield.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
C-O-C Stretch (Ether): Strong absorption band in the region of 1260-1000 cm⁻¹.
-
C-N Stretch (Amine): Medium absorption in the range of 1250-1020 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate, sharp band around 3500-3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry:
The mass spectrum would show the molecular ion peak (M⁺) at m/z 149. The fragmentation pattern would likely involve cleavage of the phenoxy group and fragmentation of the azetidine ring. A characteristic fragmentation of similar 3-phenoxy substituted heterocyclic compounds is the homolytic cleavage of the 3-phenoxy C-O bond.[4]
Figure 2: Plausible Mass Spec Fragmentation
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the azetidine scaffold is a common motif in many biologically active compounds, and phenoxy-containing molecules are also known to exhibit a wide range of pharmacological properties. Therefore, this compound represents a novel scaffold for further investigation in drug discovery programs. The biological screening of azetidinone derivatives, which are structurally related, has been reported, suggesting the potential for this class of compounds to possess antimicrobial or other therapeutic activities.[1]
Conclusion
This compound is a molecule of interest with a unique combination of a strained heterocyclic ring and a phenoxy moiety. While detailed experimental data is still emerging, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. The lack of biological data presents an opportunity for researchers to explore the potential of this compound and its derivatives in various therapeutic areas. Further experimental work is required to fully elucidate its properties and potential applications.
References
- 1. Synthesis, Characterization and Study Biological Screening of Some New Azetidinone Derivatives from Azo- Sulphadiazine. | [Pakistan Journal of Biotechnology • 2018] | PSA • ID 103307 [psa.pastic.gov.pk]
- 2. 3-Hydroxyazetidine hydrochloride [oakwoodchemical.com]
- 3. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of 3-Phenoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules, which can lead to improved potency and selectivity for biological targets. When combined with a phenoxy group at the 3-position, the resulting 3-phenoxyazetidine core offers a three-dimensional structure with a defined vector for substitution, making it an attractive starting point for library synthesis in drug discovery. While direct and extensive biological screening data for the unsubstituted this compound scaffold is not widely available in public literature, analysis of structurally related compounds, such as N-substituted 3-phenoxyazetidines and other azetidine-containing molecules, suggests a rich potential for diverse pharmacological activities.
This technical guide outlines a comprehensive strategy for the systematic biological activity screening of this compound and its derivatives. The proposed workflow is based on the activities observed in analogous chemical structures, including anticancer, antimicrobial, and neurological effects. This document provides detailed experimental protocols for key assays and templates for data presentation to guide researchers in the evaluation of this promising chemical scaffold.
Anticipated Biological Activities and Proposed Screening Strategy
A primary screening campaign for a novel scaffold like this compound should be broad, aiming to identify potential areas of biological activity for further investigation. Based on the known activities of related azetidine and phenoxy-containing compounds, the following areas are proposed as primary targets for screening.
Anticancer Activity
Derivatives of azetidin-2-one, which share a four-membered ring structure, have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the this compound scaffold may also possess antiproliferative properties. A primary screen should therefore involve assessing the cytotoxicity of this compound derivatives against a panel of human cancer cell lines.
Antimicrobial Activity
The azetidine moiety is a component of several antibacterial compounds. Furthermore, various phenoxy derivatives have been reported to exhibit antimicrobial properties. A logical step is to screen this compound compounds for activity against a range of pathogenic bacteria and fungi.
Neurological Activity
Conformationally constrained analogs of neurotransmitters are a cornerstone of neuropharmacology. Azetidine derivatives have been investigated as GABA uptake inhibitors, indicating a potential for this scaffold to interact with neurological targets. Screening against a panel of receptors and transporters involved in neurotransmission, particularly G-protein coupled receptors (GPCRs), is a rational approach.
Anti-inflammatory Activity
Phenoxy-containing compounds have been explored as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[1] Therefore, assessing the ability of this compound derivatives to inhibit COX-1 and COX-2 would be a valuable component of a comprehensive screening effort.
Data Presentation
Quantitative data from primary screening should be organized into clear, well-structured tables to facilitate the identification of hits and the analysis of structure-activity relationships (SAR). Below are template tables with hypothetical data for the proposed screening assays.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3-PA-001 | A549 (Lung) | > 100 |
| 3-PA-002 | MCF-7 (Breast) | 45.2 |
| 3-PA-003 | HCT116 (Colon) | 12.8 |
| 3-PA-004 | A549 (Lung) | 5.6 |
| Positive Control (Doxorubicin) | A549 (Lung) | 0.8 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3-PA-001 | > 128 | > 128 | > 128 |
| 3-PA-002 | 64 | 128 | > 128 |
| 3-PA-003 | 16 | 32 | 64 |
| 3-PA-004 | 8 | 16 | 32 |
| Positive Control (Ciprofloxacin) | 1 | 0.5 | N/A |
| Positive Control (Fluconazole) | N/A | N/A | 4 |
Table 3: GPCR Binding Affinity of this compound Derivatives
| Compound ID | Receptor Target | Kᵢ (nM) |
| 3-PA-001 | Dopamine D2 | > 10,000 |
| 3-PA-002 | Serotonin 5-HT2A | 850 |
| 3-PA-003 | Adrenergic α2A | 320 |
| 3-PA-004 | Dopamine D2 | 95 |
| Positive Control (Haloperidol) | Dopamine D2 | 5 |
Table 4: Cyclooxygenase (COX) Inhibition by this compound Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 3-PA-001 | > 100 | > 100 | - |
| 3-PA-002 | 50 | 25 | 2 |
| 3-PA-003 | 20 | 2 | 10 |
| 3-PA-004 | 80 | 0.5 | 160 |
| Positive Control (Celecoxib) | 15 | 0.05 | 300 |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible data. The following are methodologies for the key proposed screening assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation: Prepare a 2-fold serial dilution of each this compound compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 3: Radioligand Binding Assay for GPCR Targets
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-spiperone for Dopamine D2 receptors), and varying concentrations of the unlabeled this compound test compound in a binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the this compound test compounds.
-
Assay Reaction: In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control. Pre-incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Kinetic Reading: Immediately measure the absorbance change over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode. The rate of color development is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.
Visualizations
Diagrams created using the DOT language to illustrate workflows and pathways.
Caption: High-level workflow for biological activity screening.
References
The Enigmatic Mechanism of Action of 3-Phenoxyazetidine: A Methodological Blueprint for Discovery
A Hypothetical Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxyazetidine represents a novel chemical scaffold with emergent therapeutic potential. However, its precise mechanism of action remains unelucidated. This technical guide provides a comprehensive, albeit hypothetical, framework for the systematic discovery of the mechanism of action for this compound. By integrating established and cutting-edge methodologies in chemical biology, proteomics, and cellular signaling, this document outlines a clear path from initial phenotypic observations to definitive target identification and pathway validation. This guide is intended to serve as a blueprint for researchers and drug development professionals embarking on the characterization of novel small molecules.
Introduction: The Uncharted Territory of this compound
While the synthesis and preliminary biological activities of various azetidine-containing compounds have been explored, a specific and detailed understanding of "this compound" is not currently present in publicly available scientific literature. Azetidine rings are important structural motifs in medicinal chemistry, and their derivatives have shown a range of biological activities. This guide, therefore, presents a hypothetical research program to uncover the mechanism of action of a novel compound, "this compound," assuming it has demonstrated a compelling, yet uncharacterized, phenotypic effect in a disease-relevant model.
Phase 1: Phenotypic Screening and Hit Characterization
The journey to uncover a drug's mechanism of action begins with a robust and quantifiable phenotypic screen. This initial phase is critical for understanding the cellular or organismal response to the compound and for generating initial hypotheses.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
Objective: To quantitatively assess the effect of this compound on a panel of cellular models representing a specific disease state (e.g., cancer cell lines, primary neurons, or immune cells).
Methodology:
-
Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 384-well, optically clear bottom plates at a density of 2,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a concentration gradient of this compound (e.g., from 1 nM to 100 µM) using an automated liquid handler. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Staining: Fix and permeabilize the cells, followed by staining with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, Phalloidin-Alexa Fluor 488 for F-actin, and MitoTracker Red CMXRos for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well across different fluorescent channels.
-
Image Analysis: Utilize image analysis software to segment individual cells and extract a wide array of quantitative features, including cell count, nuclear size and morphology, mitochondrial integrity, and cytoskeletal organization.
Data Presentation: Quantitative Phenotypic Profiling
The data generated from the high-content screen should be summarized to identify the most responsive cell lines and the most significant phenotypic changes.
| Cell Line | IC50 (µM) | Primary Phenotypic Effect | Secondary Phenotypic Changes |
| MCF-7 | 2.5 | G2/M cell cycle arrest | Increased nuclear size, mitochondrial fragmentation |
| A549 | 15.2 | Apoptosis | Cytoskeletal collapse, membrane blebbing |
| HCT116 | 8.7 | G2/M cell cycle arrest | Similar to MCF-7, but with less pronounced mitochondrial effects |
Workflow Diagram: Phenotypic Screening
Caption: Workflow for High-Content Phenotypic Screening.
Phase 2: Target Identification
Following the characterization of a robust phenotype, the next critical step is to identify the direct molecular target(s) of this compound. Several orthogonal approaches can be employed.
Chemical Proteomics Approaches
Chemical proteomics methods utilize a modified version of the compound to "fish" for its binding partners in a complex biological sample.
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and a biotin tag to a non-critical position of the this compound molecule. A control probe with a modification that abolishes activity should also be synthesized.
-
Cell Lysis: Lyse MCF-7 cells (identified as a sensitive line) under non-denaturing conditions to create a native protein lysate.
-
Probe Incubation: Incubate the lysate with the biotinylated this compound probe and the inactive control probe. A competition experiment, where excess free this compound is added, should also be performed.
-
Affinity Capture: Use streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.
-
Washing: Perform extensive washing of the beads to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins enriched in the active probe sample compared to the control and competition samples.
Genetic Approaches
Genetic methods can identify targets by observing how genetic perturbations affect cellular sensitivity to the compound.
Objective: To identify genes that, when knocked out, confer resistance or sensitivity to this compound.
Methodology:
-
Library Transduction: Transduce a population of MCF-7 cells with a genome-wide CRISPR knockout library.
-
Compound Treatment: Treat the cell population with a lethal concentration of this compound for a prolonged period. A parallel population is treated with a vehicle control.
-
Genomic DNA Extraction: Extract genomic DNA from the surviving cells in both treated and control populations.
-
gRNA Sequencing: Amplify and sequence the guide RNA (gRNA) cassettes from the genomic DNA.
-
Data Analysis: Identify gRNAs that are significantly enriched or depleted in the this compound-treated population. Genes targeted by enriched gRNAs are potential resistance genes and may represent the drug's target or be part of its downstream pathway.
Target Identification Workflow
Caption: Orthogonal Approaches for Target Identification.
Phase 3: Target Validation and Pathway Elucidation
Once a list of candidate targets is generated, it is crucial to validate the direct interaction and elucidate the downstream signaling pathway.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To confirm a direct, physical interaction between this compound and a candidate target protein and to determine the binding affinity.
Methodology:
-
Protein Expression and Purification: Express and purify the candidate target protein.
-
Sample Preparation: Prepare a solution of the purified protein in the ITC cell and a solution of this compound in the injection syringe.
-
Titration: Perform a series of injections of the compound into the protein solution while measuring the heat changes associated with binding.
-
Data Analysis: Fit the resulting data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Data Presentation: Binding Affinity of this compound
| Target Protein | Dissociation Constant (Kd) | Stoichiometry (n) |
| Candidate Protein A | 150 nM | 1.1 |
| Candidate Protein B | > 50 µM | - |
| Candidate Protein C | 2.3 µM | 0.9 |
Signaling Pathway Analysis
With a validated target, the next step is to map the downstream signaling consequences of its modulation by this compound.
Objective: To identify changes in protein phosphorylation downstream of the target engagement by this compound.
Methodology:
-
Cell Treatment: Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 0, 15 min, 1h, 6h).
-
Lysis and Digestion: Lyse the cells, extract proteins, and perform tryptic digestion.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify changes in phosphorylation sites across the different time points. Perform pathway analysis on the differentially phosphorylated proteins to identify affected signaling networks.
Signaling Pathway Diagram
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
The discovery of the mechanism of action for a novel compound like this compound is a complex but systematic process. By employing a multi-pronged approach that combines phenotypic screening, orthogonal target identification methods, and detailed pathway analysis, researchers can build a comprehensive understanding of how a small molecule exerts its biological effects. This guide provides a robust and adaptable framework that can be applied to any novel bioactive compound, ultimately accelerating the path from a promising hit to a well-characterized drug candidate.
In Silico Modeling of 3-Phenoxyazetidine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 3-phenoxyazetidine derivatives, a promising scaffold in modern drug discovery. Due to their unique three-dimensional structure and synthetic tractability, these compounds have garnered significant interest for their potential to interact with a variety of biological targets. This document outlines the core computational methodologies used to predict and analyze these interactions, presents relevant quantitative data for analogous compounds, and details experimental protocols for key in silico assays.
Introduction to this compound Scaffolds
The this compound moiety is a privileged structural motif in medicinal chemistry. The rigid azetidine ring constrains the conformation of the appended phenoxy group, presenting a well-defined pharmacophore for interaction with protein targets. This inherent structural rigidity can lead to higher binding affinities and improved selectivity, making it an attractive starting point for the design of novel therapeutics. In silico modeling plays a pivotal role in efficiently exploring the chemical space around this scaffold, prioritizing compounds for synthesis, and elucidating their mechanisms of action at a molecular level.
Key Biological Targets and Therapeutic Potential
Computational and experimental studies on closely related azetidine derivatives have identified the monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—as key biological targets.[1] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The this compound scaffold offers a novel framework for the design of selective or multi-target monoamine reuptake inhibitors.
Core In Silico Modeling Techniques
A multi-faceted in silico approach is essential for a thorough investigation of this compound interactions. The primary techniques employed are molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and ADME-Tox prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and affinities. For this compound derivatives, docking studies are crucial for understanding their interactions with the binding pockets of SERT, NET, and DAT.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This technique is used to design novel this compound analogs with enhanced affinity and selectivity, as well as for virtual screening of compound libraries.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities. For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to guide the optimization of substituents on the phenoxy and azetidine rings to enhance potency.
ADME-Tox Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in early-stage drug discovery. These predictive models help to identify potential liabilities of this compound derivatives, such as poor oral bioavailability or potential for off-target toxicity, allowing for their mitigation through structural modifications.
Data Presentation: Binding Affinities of Azetidine Analogs
The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxy-azetidine derivatives for the dopamine and serotonin transporters. This data, from a closely related scaffold, provides a valuable reference for the potential potency of this compound compounds.[1]
| Compound | R1 | R2 | R3 | DAT Ki (nM) | SERT Ki (nM) |
| 6a | H | H | H | >10000 | 110 |
| 6b | 4-Cl | H | H | >10000 | 11 |
| 6c | H | 4-Cl | H | >10000 | 20 |
| 6d | 4-Cl | 4-Cl | H | >10000 | 12 |
| 6e | 3,4-diCl | H | H | >10000 | 3.5 |
| 7a | H | H | CH3 | >10000 | 30 |
| 7b | 4-Cl | H | CH3 | >10000 | 4.3 |
| 7c | H | 4-Cl | CH3 | >10000 | 1.0 |
| 7d | 4-Cl | 4-Cl | CH3 | >10000 | 4.0 |
| 7e | 3,4-diCl | H | CH3 | 8500 | 4.4 |
| 7g | 3,4-diCl | H | H | 620 | 23 |
Predicted ADME-Tox Profile
The following table presents a predicted ADME-Tox profile for a representative this compound structure. These values are generated using in silico models and serve as an initial assessment of the compound's drug-like properties.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |
| LogP | 2-3 | Optimal lipophilicity for cell permeability |
| Aqueous Solubility | Moderate to High | Desirable for formulation and absorption |
| Caco-2 Permeability | High | Indicates good intestinal absorption |
| CYP450 Inhibition | Low risk for major isoforms | Reduced potential for drug-drug interactions |
| hERG Inhibition | Low risk | Lower potential for cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
Experimental Protocols
Molecular Docking Protocol for Monoamine Transporters
-
Receptor Preparation:
-
Obtain the crystal structure of the target transporter (e.g., human SERT, DAT, or a homology model of NET) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box to encompass the defined binding site.
-
Perform the docking run using a conformational search algorithm (e.g., Lamarckian Genetic Algorithm).
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.
-
In Silico ADME-Tox Prediction Protocol
-
Input Structure:
-
Provide the 2D or 3D structure of the this compound derivative in a suitable format (e.g., SMILES, SDF).
-
-
Select Prediction Models:
-
Utilize a computational platform that offers a suite of ADME-Tox prediction models (e.g., SwissADME, pkCSM, Discovery Studio).
-
Select the desired properties to predict, including but not limited to:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 substrate/inhibitor prediction.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
-
Run Prediction and Analyze Data:
-
Execute the prediction algorithms.
-
Analyze the output data, comparing the predicted values against established thresholds for drug-like molecules.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the dopamine, serotonin, and norepinephrine transporters.
Caption: Dopamine transporter signaling pathway.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Phenoxyazetidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Their unique conformational properties and ability to introduce structural rigidity make them valuable scaffolds in drug design. 3-Phenoxyazetidine, incorporating a phenoxy group on the azetidine ring, combines the features of a strained heterocyclic amine with an aromatic ether. Understanding the thermal stability and degradation profile of this molecule is crucial for determining its suitability for various pharmaceutical manufacturing processes, such as drying, milling, and formulation, as well as for defining its shelf-life and storage conditions.
This technical guide provides a comprehensive overview of the potential thermal behavior of this compound, including a hypothetical degradation pathway and a generalized experimental protocol for its assessment.
Hypothetical Thermal Degradation Pathways
The thermal degradation of this compound is likely to be initiated at the most labile points of the molecule: the strained azetidine ring and the C-O ether linkage. Two primary degradation pathways are proposed:
-
Pathway A: Azetidine Ring Opening: The inherent ring strain of the azetidine core can lead to thermal ring-opening. This can proceed through various mechanisms, including homolytic cleavage to form diradical intermediates or concerted electrocyclic reactions. The presence of the phenoxy substituent may influence the regioselectivity of this ring-opening.
-
Pathway B: Ether Bond Cleavage: The pyrolysis of aryl ethers can proceed via homolytic cleavage of the C-O bond to generate a phenoxy radical and an azetidinyl radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and polymerization.
These pathways are not mutually exclusive and may occur concurrently. The predominant pathway and the resulting degradation products will be highly dependent on the specific thermal conditions (e.g., temperature, atmosphere).
A proposed logical relationship for the initiation of thermal degradation is presented below:
Caption: Logical flow of thermal degradation initiation for this compound.
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is unavailable, the following table summarizes typical thermal decomposition temperatures for related classes of compounds to provide a contextual reference.
| Compound Class | Analytical Method | Onset of Decomposition (Tonset) | Key Observations |
| Simple Azetidines | TGA | 150 - 250 °C | Decomposition temperature is highly dependent on substituents. |
| Aryl Ethers | TGA/Pyrolysis-GC-MS | 300 - 450 °C | Cleavage of the C-O bond is the primary degradation step. |
| N-Aryl Azetidines | TGA/DSC | 200 - 350 °C | Stability is influenced by the nature of the aryl substituent. |
Note: This data is generalized and the actual thermal stability of this compound may vary.
Experimental Protocols for Thermal Stability Assessment
A comprehensive assessment of the thermal stability of this compound would involve a combination of thermo-analytical and chromatographic techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis should be performed under an inert atmosphere (e.g., nitrogen) to assess inherent thermal stability, and also under an oxidative atmosphere (e.g., air) to evaluate oxidative stability.
-
Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) is a key parameter to be determined.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum).
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will be observed as peaks.
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
The TGA experiment is performed as described in section 4.1.
-
The off-gases from the TGA furnace are transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.
-
This allows for the identification of degradation products and provides insights into the decomposition mechanism.
An experimental workflow for assessing thermal stability is depicted below:
Caption: Experimental workflow for thermal stability assessment.
Conclusion
The thermal stability of this compound is a critical parameter for its development as a pharmaceutical agent. While specific data is lacking, an understanding of the thermal behavior of the constituent azetidine and phenoxy ether functionalities allows for the formulation of a hypothetical degradation framework. A systematic experimental approach utilizing TGA, DSC, and evolved gas analysis techniques is essential to empirically determine the thermal stability, identify degradation products, and elucidate the decomposition pathways. The methodologies and hypothetical considerations presented in this guide provide a robust starting point for such an investigation.
An In-depth Technical Guide on the Solubility of 3-Phenoxyazetidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenoxyazetidine, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this document outlines the predicted solubility behavior based on structural analogs, details generalized experimental protocols for solubility determination, and presents a framework for assessing its dissolution properties in common organic solvents.
Predicted Solubility Profile
This compound, possessing both a polar azetidine ring and a nonpolar phenyl group, is expected to exhibit a nuanced solubility profile. The presence of the nitrogen atom in the azetidine ring allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. Conversely, the aromatic phenoxy group will contribute to its solubility in less polar and aromatic solvents.
Based on the general solubility of azetidine and related phenolic compounds, the following qualitative solubility predictions can be made:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
-
Moderate Solubility: Likely in alcohols such as Methanol, Ethanol, and Isopropanol, as well as in ketones like Acetone.
-
Low to Insoluble: Predicted in nonpolar aliphatic hydrocarbons like Hexane and Heptane.
Quantitative Solubility Data (Hypothetical)
| Solvent Name | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 20 |
| Dichloromethane (DCM) | Chlorinated | 15 - 20 |
| Chloroform | Chlorinated | 10 - 15 |
| Tetrahydrofuran (THF) | Ether | 8 - 12 |
| Acetone | Ketone | 5 - 10 |
| Ethyl Acetate | Ester | 3 - 7 |
| Isopropanol | Polar Protic (Alcohol) | 2 - 5 |
| Methanol | Polar Protic (Alcohol) | 1 - 4 |
| Acetonitrile | Polar Aprotic | 1 - 3 |
| Toluene | Aromatic Hydrocarbon | 0.5 - 2 |
| Hexane | Nonpolar Aliphatic | < 0.1 |
Note: The data in this table is for illustrative purposes and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, standardized experimental protocols are essential. The following section details the widely accepted methodologies.
Method 1: Isothermal Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2]
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Method 2: Dynamic (Polythermal) Method
This method involves measuring the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.
Principle: A suspension of a known composition is heated at a controlled rate until complete dissolution is observed. This temperature is the saturation temperature for that specific concentration.
Detailed Protocol:
-
Sample Preparation: Prepare a series of vials with known masses of this compound and the organic solvent.
-
Heating and Observation: Place a vial in a temperature-controlled apparatus equipped with a stirrer and a light source and detector. Heat the suspension at a slow, constant rate (e.g., 0.5°C/min).
-
Dissolution Point Determination: Record the temperature at which the last solid particles disappear. This is the dissolution temperature for that concentration.
-
Data Collection: Repeat the process for different concentrations to construct a solubility curve as a function of temperature.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process and experimental flow for determining the solubility of a compound like this compound.
Conceptual Diagram of Solubility Factors
This diagram outlines the key molecular and environmental factors influencing the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Phenoxyazetidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational rigidity and novel three-dimensional diversity into peptidomimetics and other small molecule libraries. 3-Phenoxyazetidine, in particular, offers a unique combination of a constrained heterocyclic core and an aromatic phenoxy moiety, making it an attractive building block for the exploration of new chemical space in drug discovery. While the use of this compound in solid-phase synthesis is not yet widely documented in peer-reviewed literature, its structural similarity to other azetidine derivatives that have been successfully incorporated into solid-phase workflows allows for the development of robust, hypothetical protocols.
This document provides detailed application notes and a hypothetical protocol for the incorporation of this compound as a capping agent in solid-phase peptide synthesis (SPPS). The methodologies are based on well-established principles of Fmoc-based SPPS and literature precedents for the synthesis of azetidine-containing peptides.
Data Presentation
The following table summarizes the expected quantitative data for the capping of a model peptide resin with this compound. These values are estimates based on typical efficiencies of capping reactions in solid-phase synthesis.[1][2][3]
| Parameter | Expected Value | Method of Determination |
| Capping Efficiency | > 98% | Kaiser Test (ninhydrin test) |
| Purity of Cleaved Peptide | > 90% (for the capped species) | RP-HPLC |
| Overall Yield | Dependent on the peptide length and sequence | RP-HPLC and Mass Spectrometry |
| Mass Verification | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
Protocol 1: Incorporation of this compound as a Capping Agent in Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes the use of this compound to cap unreacted amino groups on a growing peptide chain during Fmoc-based SPPS. This is particularly useful for terminating the synthesis of deletion sequences.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Acetic anhydride
-
Pyridine
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines.
-
Activation of Carboxylic Acid (if coupling a linker first): This step is for attaching a linker to this compound before capping. For direct capping, proceed to step 6. In a separate vial, dissolve a suitable carboxylic acid linker (e.g., acetic acid, 5 equivalents relative to the resin loading) in DMF. Add an activating agent such as DIC (5 eq.) and HOBt (5 eq.). Allow the activation to proceed for 10-15 minutes.
-
Capping Reaction with this compound:
-
In a separate vial, dissolve this compound hydrochloride (10 equivalents relative to the theoretical number of unreacted sites) and a base such as diisopropylethylamine (DIEA, 10 eq.) in DMF.
-
Add this solution to the resin.
-
Alternatively, for direct acylation, a pre-activated carboxylic acid (e.g., acetic anhydride) can be used. Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 10:1:89 v/v/v).
-
Add the capping solution to the resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test. A negative result (yellow beads) indicates complete capping of the free amines. If the test is positive, repeat the capping step.
-
Continuation of Synthesis: Proceed with the next Fmoc-amino acid coupling cycle if desired.
-
Cleavage and Deprotection: After completion of the peptide synthesis, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity of the capped peptide by mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of this compound as a capping agent.
Hypothetical Mechanism of Action
Compounds containing a phenoxy-azetidine or a similar phenoxy-heterocyclic scaffold have been investigated as inhibitors of various enzymes, including kinases. The following diagram illustrates a hypothetical mechanism where a this compound-containing molecule acts as a competitive inhibitor of a protein kinase.
Caption: Hypothetical inhibition of a protein kinase by a this compound derivative.
References
Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 3-phenoxyazetidine, a valuable building block in medicinal chemistry. The azetidine ring is a key structural motif in numerous biologically active compounds, and the ability to modify its nitrogen atom allows for the exploration of a vast chemical space to optimize drug-like properties. The following protocols for N-alkylation, N-acylation, and N-arylation are based on established synthetic methodologies for secondary amines and have been adapted for this compound.
N-Alkylation of this compound
N-alkylation introduces alkyl substituents onto the azetidine nitrogen, which can influence the compound's polarity, lipophilicity, and metabolic stability. This is commonly achieved via nucleophilic substitution with alkyl halides in the presence of a base.
Table 1: Representative Examples of N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 92 |
| 2 | Ethyl iodide | Et₃N | Dichloromethane | 12 | 85 |
| 3 | 1-bromobutane | NaH | Tetrahydrofuran | 8 | 88 |
| 4 | Methyl p-toluenesulfonate | DIPEA | N,N-Dimethylformamide | 10 | 90 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Experimental Protocol: N-Benzylation of this compound
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-phenoxyazetidine.
N-Acylation of this compound
N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide. This functionalization can significantly impact the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. The reaction is typically performed using an acylating agent such as an acid chloride or anhydride in the presence of a base.
Table 2: Representative Examples of N-Acylation of this compound
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | Dichloromethane | 2 | 95 |
| 2 | Benzoyl chloride | Pyridine | Dichloromethane | 4 | 91 |
| 3 | Acetic anhydride | DIPEA | Tetrahydrofuran | 3 | 93 |
| 4 | Isobutyryl chloride | Et₃N | Dichloromethane | 2 | 89 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Experimental Protocol: N-Acetylation of this compound
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary.
N-Arylation of this compound
N-arylation, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl substituents. This modification is crucial for developing compounds that can engage in π-stacking interactions with biological targets.
Table 3: Representative Examples of N-Arylation of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 82 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 90 | 88 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Experimental Protocol: Buchwald-Hartwig N-Arylation with Bromobenzene
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.
-
Add this compound (1.2 eq) and bromobenzene (1.0 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Application Notes and Protocols for the Use of Azetidine Scaffolds in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages between molecular fragments.[1][2][3] This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][4] The incorporation of unique chemical scaffolds into molecules is a key strategy in drug development. Azetidines, saturated four-membered nitrogen-containing heterocycles, are of particular interest due to their ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to lead compounds.
These application notes provide a comprehensive guide for utilizing azetidine-containing azides, exemplified by the hypothetical molecule 3-phenoxyazetidine, in CuAAC reactions. While specific experimental data for this compound is not available in the current literature, the following protocols and guidelines are based on well-established principles of CuAAC chemistry and are intended to serve as a starting point for researchers exploring the synthesis of novel azetidine-functionalized molecules.
Potential Applications in Drug Discovery
The integration of the azetidine motif via a triazole linker can be a powerful strategy for:
-
Scaffold Hopping and Bioisosterism: Replacing existing aromatic or aliphatic rings with a triazole-linked azetidine to explore new chemical space and intellectual property.
-
Improving Physicochemical Properties: The polar nature of the azetidine nitrogen can enhance aqueous solubility and modulate lipophilicity (logP).
-
Vectorial Exit Trajectories: The rigid, three-dimensional structure of the azetidine ring can be used to orient substituents into specific vectors from a core scaffold, enabling fine-tuning of interactions with biological targets.
-
Linker Chemistry: In the context of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), the azetidine-triazole unit can serve as a novel, stable linker component.
Hypothetical Reaction Scheme
The following scheme illustrates the CuAAC reaction between a generic 3-azido-azetidine derivative and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.
Caption: General scheme for the CuAAC reaction with an azetidine azide.
Experimental Protocols
This section provides a detailed, general-purpose protocol for the copper(I)-catalyzed cycloaddition of an azetidine azide with a terminal alkyne. This protocol should be optimized for each specific substrate combination.
Protocol 1: Small-Scale CuAAC Reaction
Materials:
-
Azetidine azide (e.g., a derivative of this compound)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Reaction vial (e.g., 4 mL screw-cap vial)
-
Magnetic stir bar
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of the azetidine azide in a suitable organic solvent (e.g., THF or DMSO).
-
Prepare a 1.0 M stock solution of the terminal alkyne in the same solvent.
-
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Prepare a 1.0 M aqueous solution of sodium ascorbate. This solution should be made fresh.
-
-
Reaction Setup:
-
To a 4 mL reaction vial containing a magnetic stir bar, add the azetidine azide (1.0 equiv., e.g., 0.1 mmol, 100 µL of 1.0 M stock).
-
Add the terminal alkyne (1.0-1.2 equiv., e.g., 0.1 mmol, 100 µL of 1.0 M stock).
-
Add the solvent (e.g., 1 mL of 1:1 t-BuOH/H₂O).
-
Stir the mixture to ensure homogeneity.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ solution (0.01-0.05 equiv., e.g., 10-50 µL of 0.1 M stock).
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 equiv., e.g., 10-20 µL of 1.0 M stock). The solution may turn a yellow/orange color.
-
-
Reaction Monitoring:
-
Seal the vial and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).
-
Wash the organic layer with a saturated aqueous solution of EDTA (to chelate copper) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Illustrative Quantitative Data
The following table presents hypothetical data for the optimization of a CuAAC reaction with a novel azetidine azide. It serves as a template for recording experimental results.
| Entry | Alkyne Substrate (R') | Cu(I) Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 | None | tBuOH/H₂O | 8 | 85 |
| 2 | Propargyl alcohol | 5 | None | tBuOH/H₂O | 6 | 92 |
| 3 | 4-Ethynyltoluene | 2 | THPTA (2.5) | DMSO/H₂O | 4 | 95 |
| 4 | 1-Octyne | 5 | None | THF | 12 | 78 |
| 5 | N-propargyl-phthalimide | 2 | TBTA (2.5) | DCM | 6 | 88 |
Yields are hypothetical and for illustrative purposes only. THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine TBTA: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine
Visualizations
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. Click Chemistry of Alkyne–Azide Cycloaddition using Nanostructured Copper Catalysts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of copper(I)-catalysed azide/alkyne cycloaddition (CuAAC) 'click chemistry' in carbohydrate drug and neoglycopolymer synthesis - UEA Digital Repository [ueaeprints.uea.ac.uk]
Application Notes and Protocols for High-Throughput Screening of 3-Phenoxyazetidine-Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a representative high-throughput screening (HTS) assay designed to identify and characterize potential inhibitors of Monoamine Oxidase B (MAO-B) from a 3-phenoxyazetidine-based compound library. The protocols and data presented herein are illustrative and intended to serve as a comprehensive guide for the screening of similar compound collections against this important therapeutic target.
Introduction to this compound in Drug Discovery
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, known for its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. The this compound moiety, in particular, offers a versatile platform for the development of novel therapeutics, especially for central nervous system (CNS) targets. Its structural features allow for diverse substitutions, enabling the exploration of a broad chemical space in the search for potent and selective modulators of biological targets. The incorporation of the azetidine ring can lead to improved metabolic stability and pharmacokinetic profiles.
Application: High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors
This application note details a robust HTS assay for the identification of novel MAO-B inhibitors from a library of compounds containing the this compound scaffold. MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.
Assay Principle
The assay is a fluorescence-based method that measures the activity of recombinant human MAO-B. The enzyme oxidizes a non-fluorescent substrate to a highly fluorescent product. Inhibitors of MAO-B will prevent this conversion, resulting in a decrease in the fluorescent signal. The assay is performed in a 384-well plate format, enabling the rapid screening of a large number of compounds.
Data Presentation
The following tables summarize the quantitative data obtained from a hypothetical screening campaign of a 10,000-compound library of this compound derivatives.
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal-to-Background Ratio | 12 |
| Coefficient of Variation (%CV) | < 5% |
| Primary Hit Rate | 1.2% |
Table 2: Profile of a Representative Hit Compound (Compound-123)
| Parameter | Value |
| Structure | 1-(3-Phenoxyazetidin-1-yl)propan-1-one |
| IC50 (MAO-B) | 75 nM |
| IC50 (MAO-A) | > 10 µM |
| Selectivity Index (MAO-A/MAO-B) | > 133 |
| Mechanism of Inhibition | Reversible, Competitive |
Experimental Protocols
Reagents and Materials
-
Enzyme: Recombinant Human Monoamine Oxidase B (MAO-B)
-
Substrate: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
Cofactor: Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Positive Control: Selegiline
-
Compound Library: this compound derivatives dissolved in DMSO
-
Plates: 384-well, black, flat-bottom plates
Primary HTS Assay Protocol
-
Compound Plating:
-
Using an automated liquid handler, add 50 nL of each compound from the this compound library (10 mM in 100% DMSO) to the appropriate wells of a 384-well assay plate.
-
For control wells, add 50 nL of DMSO (negative control) or Selegiline (positive control, final concentration 1 µM).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a solution of MAO-B in assay buffer at a final concentration of 2 µg/mL.
-
Dispense 10 µL of the enzyme solution to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a substrate solution containing Amplex Red (final concentration 200 µM) and HRP (final concentration 2 U/mL) in assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Dose-Response Assay Protocol
-
Compound Preparation:
-
For primary hits, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.
-
-
Assay Procedure:
-
Follow the primary HTS assay protocol, adding 50 nL of the serially diluted compounds to the assay plates.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for MAO-B Inhibitors.
Caption: MAO-B Inhibition by a this compound Derivative.
Application Notes and Protocols: Synthesis of 3-Phenoxyazetidine-based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of compound libraries based on the 3-phenoxyazetidine scaffold. The methodologies described herein are designed to enable the efficient generation of diverse chemical entities for screening in drug discovery programs. The protocols are based on established chemical transformations, including Mitsunobu and Buchwald-Hartwig reactions, and are adaptable for parallel synthesis formats.
Overview of the Synthetic Strategy
The synthesis of a this compound-based compound library is typically achieved through a multi-step sequence. The general approach involves the initial synthesis of a protected this compound core, followed by deprotection and subsequent diversification of the azetidine nitrogen. This strategy allows for the introduction of a wide range of substituents, leading to a library of analogs with varying electronic and steric properties.
A common and effective synthetic route is outlined below:
-
Synthesis of N-Boc-3-phenoxyazetidine: This key intermediate is prepared from commercially available N-Boc-3-hydroxyazetidine and a substituted phenol via a Mitsunobu reaction.
-
Deprotection of the Azetidine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free this compound hydrochloride salt.
-
N-Arylation/N-Alkylaton of this compound: The final library of compounds is generated by coupling the this compound core with a diverse set of aryl halides, heteroaryl halides, or alkyl halides, typically through a palladium-catalyzed Buchwald-Hartwig amination or standard nucleophilic substitution.
Experimental Protocols
Synthesis of N-Boc-3-phenoxyazetidine (Intermediate 1)
This protocol describes the synthesis of the core scaffold via a Mitsunobu reaction.
Reaction Scheme:
Materials:
-
N-Boc-3-hydroxyazetidine
-
Substituted Phenol (e.g., 4-cyanophenol, 3-methoxyphenol, etc.)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and the desired substituted phenol (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-3-phenoxyazetidine.
Data Presentation: Representative Yields for Intermediate 1 Synthesis
| Phenol Substituent | Product | Typical Yield (%) |
| 4-Cyano | N-Boc-3-(4-cyanophenoxy)azetidine | 75-85 |
| 3-Methoxy | N-Boc-3-(3-methoxyphenoxy)azetidine | 80-90 |
| 4-Chloro | N-Boc-3-(4-chlorophenoxy)azetidine | 70-80 |
| Unsubstituted | N-Boc-3-phenoxyazetidine | 85-95 |
Deprotection of N-Boc-3-phenoxyazetidine (Intermediate 2)
This protocol outlines the removal of the Boc protecting group.
Reaction Scheme:
Materials:
-
N-Boc-3-phenoxyazetidine (from step 2.1)
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-3-phenoxyazetidine (1.0 eq) in a minimal amount of dichloromethane.
-
Add 4M HCl in 1,4-dioxane (10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid and wash with diethyl ether.
-
Dry the solid under vacuum to yield this compound hydrochloride.
Data Presentation: Representative Yields for Intermediate 2 Synthesis
| Starting Material | Product | Typical Yield (%) |
| N-Boc-3-phenoxyazetidine | This compound hydrochloride | 90-98 |
| N-Boc-3-(4-cyanophenoxy)azetidine | 3-(4-Cyanophenoxy)azetidine hydrochloride | 92-99 |
Synthesis of the this compound-based Library via Buchwald-Hartwig Amination
This protocol describes the diversification of the this compound core with various aryl halides.
Reaction Scheme:
Materials:
-
This compound hydrochloride (from step 2.2)
-
A diverse set of aryl or heteroaryl halides (bromides or chlorides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the this compound hydrochloride (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 eq Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., Toluene).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final N-aryl-3-phenoxyazetidine derivative.
Data Presentation: Representative Yields for Library Synthesis
| Aryl Halide | Product | Typical Yield (%) |
| 2-Chloropyrazine | 1-(Pyrazin-2-yl)-3-phenoxyazetidine | 60-75 |
| 4-Bromobenzonitrile | 4-((3-Phenoxyazetidin-1-yl)methyl)benzonitrile | 55-70 |
| 3-Bromoanisole | 1-(3-Methoxyphenyl)-3-phenoxyazetidine | 65-80 |
| 2-Bromo-5-fluoropyridine | 5-Fluoro-2-(3-phenoxyazetidin-1-yl)pyridine | 50-65 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a this compound-based compound library.
Caption: Synthetic workflow for this compound library generation.
GPR52 Signaling Pathway
Compounds based on the this compound scaffold have been investigated as agonists of the G protein-coupled receptor 52 (GPR52). Activation of GPR52 is linked to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[1] This pathway is of interest for the development of novel therapeutics for central nervous system disorders.
Caption: GPR52 agonist-mediated signaling pathway.
References
Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis
Note to the Reader: Extensive research did not yield specific examples, application notes, or established protocols for the use of 3-phenoxyazetidine as a chiral auxiliary in asymmetric synthesis within the provided search results. The following content provides a comprehensive overview of the principles and applications of well-established chiral auxiliaries, serving as a guide for researchers interested in the development and application of novel chiral auxiliaries like this compound. The experimental protocols and data presented are based on commonly used auxiliaries, such as oxazolidinones, to illustrate the required level of detail and data presentation for drug development and research professionals.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
In the field of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral organic molecule to direct the stereochemical outcome of a subsequent reaction.[1] This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired enantiomer of a target compound.[1] The use of chiral auxiliaries is particularly prevalent in the pharmaceutical industry, where the biological activity of a drug molecule is often exclusive to a single enantiomer.
The general workflow for employing a chiral auxiliary involves three key steps:
-
Covalent attachment of the chiral auxiliary to a substrate.
-
Diastereoselective transformation of the substrate-auxiliary conjugate. The chiral environment provided by the auxiliary favors the formation of one diastereomer over the other.
-
Removal of the auxiliary under conditions that do not cause racemization of the newly formed stereocenter, ideally allowing for the recovery and reuse of the auxiliary.[1]
A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural products.[2] Notable examples include Evans' oxazolidinones, pseudoephedrine, and camphor-based auxiliaries.[2][3][4]
Hypothetical Application of a this compound Auxiliary
While no specific applications of this compound as a chiral auxiliary were found, its structure suggests potential for use in various asymmetric transformations. The azetidine ring provides a rigid scaffold, and the phenoxy group could influence the steric environment around a reactive center. A hypothetical workflow for its application is presented below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application Notes for an Exemplary Chiral Auxiliary: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
To illustrate the practical application of a chiral auxiliary, this section details the use of a well-established Evans oxazolidinone auxiliary in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The use of chiral oxazolidinone auxiliaries allows for high diastereoselectivity in the alkylation of enolates.
Reaction Scheme:
Caption: Workflow for asymmetric alkylation using an oxazolidinone auxiliary.
Experimental Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added neat or as a solution in THF. The reaction mixture is stirred at -78 °C for 1-4 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the diastereomerically enriched product.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (4.0 equiv) and hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred for 4 hours, then quenched with sodium sulfite. The resulting chiral carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.
Data Summary: Asymmetric Alkylation
| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >99:1 | 95 |
| 2 | Ethyl iodide | 98:2 | 92 |
| 3 | Allyl bromide | 97:3 | 90 |
Asymmetric Aldol Reaction
Chiral oxazolidinones are highly effective in controlling the stereochemistry of aldol reactions, which are crucial for the synthesis of polyketide natural products.[3]
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The mixture is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional 1 hour.
-
Quenching and Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification and Cleavage: The crude product is purified by flash chromatography. The auxiliary is typically removed via hydrolysis or reduction to afford the chiral β-hydroxy acid or alcohol, respectively.
Data Summary: Asymmetric Aldol Reaction
| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Isobutyraldehyde | >99:1 | 85 |
| 2 | Benzaldehyde | 98:2 | 88 |
| 3 | Acrolein | 95:5 | 78 |
Conclusion
While the specific application of this compound as a chiral auxiliary remains to be explored, the principles and protocols outlined for established auxiliaries provide a solid framework for its investigation. The successful development of a new chiral auxiliary requires rigorous evaluation of its performance across a range of asymmetric transformations, with a focus on achieving high diastereoselectivity, high yields, and facile, non-destructive removal. The data presentation and detailed protocols provided herein serve as a template for such investigations, which are crucial for advancing the field of asymmetric synthesis and enabling the efficient production of enantiomerically pure molecules for research and pharmaceutical development.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 3-Phenoxyazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological evaluation of novel 3-phenoxyazetidine derivatives. The protocols outlined below describe a tiered screening approach, beginning with general cytotoxicity assessment and moving towards more specific assays to elucidate potential anticancer and anti-inflammatory mechanisms of action.
Introduction
This compound derivatives represent a novel class of small molecules with potential therapeutic applications. Preliminary evaluation of related chemical scaffolds suggests possible utility in oncology and inflammatory diseases. This document provides detailed protocols for a panel of cell-based assays to systematically characterize the biological activity of these new chemical entities (NCEs). The workflow is designed to first assess broad cytotoxic effects, followed by investigation into specific cellular pathways implicated in cancer and inflammation, namely the STAT3 and NF-κB signaling cascades.
Tier 1: Primary Screening - Cytotoxicity and Apoptosis
The initial step in characterizing a new compound library is to determine the concentration range over which the compounds affect cell viability. This is crucial for identifying compounds with cytotoxic activity and for determining appropriate, non-lethal concentrations for use in subsequent mechanism-of-action studies.
Application Note 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) or immune cell lines (e.g., RAW 264.7 macrophages) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of each this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1] Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cell Viability (IC₅₀ Values)
| Compound ID | Cell Line | Assay Duration (h) | IC₅₀ (µM) |
| 3-PA-001 | MDA-MB-231 | 72 | 5.2 |
| 3-PA-002 | MDA-MB-231 | 72 | 12.8 |
| 3-PA-003 | MDA-MB-231 | 72 | > 100 |
| 3-PA-001 | A549 | 72 | 8.1 |
| 3-PA-002 | A549 | 72 | 25.4 |
| 3-PA-003 | A549 | 72 | > 100 |
(Note: Data shown are for illustrative purposes.)
Application Note 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay can be performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Induction
| Compound ID | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | - | 3.1 | 1.5 |
| 3-PA-001 | 5.2 (IC₅₀) | 25.8 | 10.2 |
| 3-PA-001 | 10.4 (2x IC₅₀) | 45.3 | 18.7 |
| Staurosporine (1 µM) | 1 | 60.5 | 15.3 |
(Note: Data shown are for illustrative purposes for MDA-MB-231 cells.)
Tier 2: Mechanism of Action - Signaling Pathway Analysis
Based on the primary screening results, compounds showing significant cytotoxic or anti-proliferative activity can be further investigated to determine their mechanism of action. Given the potential for anticancer and anti-inflammatory activity, assays targeting the STAT3 and NF-κB pathways are highly relevant.
Application Note 3: Evaluation of STAT3 Signaling in Cancer Cells
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and angiogenesis.[1][2][3] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
STAT3 Signaling Pathway
Caption: Simplified diagram of the canonical STAT3 signaling pathway.
Protocol: STAT3 Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate a STAT3-dependent cancer cell line (e.g., MDA-MB-231) in 6-well plates. Once confluent, serum-starve the cells overnight. Pre-treat the cells with various concentrations of the this compound derivative for 2-4 hours.
-
Stimulation: Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6) (20 ng/mL), for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
Data Presentation: Inhibition of STAT3 Phosphorylation
| Compound ID | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to IL-6 control) |
| Vehicle Control | - | 0.05 |
| IL-6 Control | - | 1.00 |
| 3-PA-001 | 1 | 0.65 |
| 3-PA-001 | 5 | 0.21 |
| 3-PA-001 | 10 | 0.08 |
| Stattic (STAT3 Inhibitor) | 5 | 0.15 |
(Note: Data shown are for illustrative purposes.)
Application Note 4: Evaluation of NF-κB Signaling in Inflammatory Models
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7][8]
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway activated by TNF-α.
Protocol: NF-κB Reporter Gene Assay
-
Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase gene. Also, co-transfect a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Pre-treat the cells with the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Fire-fly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control. Determine the IC₅₀ value for the inhibition of NF-κB activity.
Data Presentation: Inhibition of NF-κB Reporter Activity
| Compound ID | Cell Line | Stimulant | IC₅₀ (µM) |
| 3-PA-004 | RAW 264.7 | LPS | 8.9 |
| 3-PA-005 | RAW 264.7 | LPS | 21.5 |
| 3-PA-006 | RAW 264.7 | LPS | > 100 |
| Bay 11-7082 (NF-κB Inhibitor) | RAW 264.7 | LPS | 2.5 |
(Note: Data shown are for illustrative purposes.)
Conclusion
This document provides a strategic workflow and detailed protocols for the initial cell-based evaluation of this compound derivatives. By following this tiered approach, researchers can efficiently screen compound libraries for cytotoxic effects and then delve into specific anticancer (STAT3) and anti-inflammatory (NF-κB) signaling pathways to elucidate their mechanism of action. The provided templates for data presentation and pathway diagrams offer a clear framework for organizing and interpreting experimental results. These assays will be instrumental in identifying lead compounds for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Identification of novel small molecules that inhibit STAT3-dependent transcription and function | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]
Application Notes and Protocols: The Use of Azetidine Derivatives in the Synthesis of PET Ligands for Imaging Monoacylglycerol Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of physiological processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for accelerating drug development. Azetidine derivatives have emerged as a valuable scaffold in the design of PET ligands, particularly for targets within the central nervous system. This document provides detailed application notes and protocols on the use of a piperazinyl azetidine scaffold in the synthesis of PET ligands targeting monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL has shown potential as a therapeutic strategy for a variety of neurological and inflammatory disorders.[1] PET imaging of MAGL can provide invaluable information on enzyme expression and occupancy by therapeutic candidates. This document will focus on the synthesis and radiosynthesis of reversible MAGL inhibitors based on a piperazinyl azetidine scaffold, which have shown promise as PET tracers.[1][3]
Signaling Pathway of Monoacylglycerol Lipase
The primary role of MAGL is the hydrolysis of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid, into arachidonic acid and glycerol. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2 and acts as a retrograde messenger in the brain, modulating neurotransmitter release. By degrading 2-AG, MAGL terminates its signaling. The product of this hydrolysis, arachidonic acid, is a precursor for prostaglandins and other eicosanoids, which are involved in inflammatory processes. Therefore, inhibiting MAGL not only enhances 2-AG signaling but also reduces the production of pro-inflammatory molecules.
Experimental Protocols
The following protocols are based on the synthesis of reversible MAGL inhibitors with a piperazinyl azetidine scaffold, which can be adapted for the synthesis of various PET ligand precursors.
Protocol 1: Synthesis of the Azetidine-Piperazine Precursor
This protocol describes the synthesis of a key intermediate, the Boc-protected azetidinyl-piperazine, which serves as a core scaffold for the final compounds.
Experimental Workflow:
Methodology:
-
Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM), add 1-Boc-piperazine (1.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (Na(OAc)3BH) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Boc-protected azetidinyl-piperazine.
Protocol 2: Synthesis of a Reversible MAGL Inhibitor Precursor for Radiolabeling
This protocol details the final steps to synthesize a precursor suitable for radiolabeling with Fluorine-18.
Methodology:
-
Deprotection: Remove the Boc protecting group from the azetidine nitrogen of the product from Protocol 1 using trifluoroacetic acid (TFA) in DCM.
-
Amide Coupling: Couple the resulting secondary amine with a suitable carboxylic acid (containing a leaving group for fluorination, such as a nitro group or a tosylate) using a standard coupling agent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Purification: Purify the final precursor compound by column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 3: Radiolabeling with Fluorine-18
This protocol outlines the general procedure for the nucleophilic substitution reaction to introduce Fluorine-18.
Radiosynthesis Workflow:
Methodology:
-
[18F]Fluoride Preparation: Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. The [18F]fluoride is then trapped on an anion exchange cartridge.
-
Elution and Drying: The [18F]fluoride is eluted from the cartridge with a solution of potassium carbonate and Kryptofix 222 (K2.2.2) in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
-
Radiolabeling Reaction: The precursor (typically 1-5 mg) dissolved in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is diluted with the mobile phase and purified by semi-preparative HPLC. The fraction containing the desired radiolabeled product is collected.
-
Formulation: The collected fraction is reformulated into a physiologically acceptable solution, typically by solid-phase extraction to remove the HPLC solvents, followed by elution with ethanol and sterile saline.
Quantitative Data Summary
The following table summarizes the key quantitative data for several azetidine-based PET ligands targeting MAGL.
| PET Ligand | Target | IC50 (nM) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (GBq/µmol) | Reference |
| [11C]PAD | MAGL | 2.7 | - | - | [1] |
| [18F]MAGL-4-11 | MAGL | 11.7 | - | - | [1] |
| [18F]10 | MAGL | 4.2 | 57% | 37 | [1] |
| [18F]15 ([18F]MAGL-2102) | MAGL | 4.6 | 53% | 63 | [1] |
Conclusion
The piperazinyl azetidine scaffold has proven to be a versatile and effective core structure for the development of potent and selective PET ligands for imaging monoacylglycerol lipase. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of PET radiochemistry and drug development. The successful synthesis and application of these tracers will continue to facilitate the in vivo study of the endocannabinoid system and aid in the development of novel therapeutics targeting MAGL.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Phenoxyazetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenoxyazetidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: 1) Williamson ether synthesis to form N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol, followed by 2) deprotection of the Boc group to yield the final product.
Q1: My Williamson ether synthesis reaction to form N-Boc-3-phenoxyazetidine has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in this Williamson ether synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Inefficient Deprotonation of Phenol: Phenol needs to be deprotonated to form the phenoxide nucleophile. If the base is not strong enough or if there is residual moisture in the reaction, deprotonation will be incomplete.
-
Solution: While strong bases like sodium hydride (NaH) are effective, they can pose safety risks. For phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and safer.[1] Ensure all reagents and solvents are anhydrous.
-
-
Poor Leaving Group on the Azetidine: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group. It must be converted to a better leaving group in situ or in a separate step.
-
Solution: A common strategy is to convert the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups for Sₙ2 reactions.[2]
-
-
Suboptimal Solvent Choice: The choice of solvent is critical for Sₙ2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.[1][3]
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the phenoxide.[4]
-
-
Reaction Temperature is Too Low: Sₙ2 reactions require sufficient energy to overcome the activation barrier.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessively high temperatures can lead to side reactions. A good starting point is 50-80 °C.
-
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The primary competing reaction in a Williamson ether synthesis is elimination (E2).[4] Although this is more common with secondary and tertiary alkyl halides, it can still occur.
-
Elimination Side Product: The base can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.
-
Solution: Use a less sterically hindered and non-nucleophilic base if possible. Ensure the reaction temperature is not excessively high.
-
-
N-Alkylation: If a strong base is used, it could potentially deprotonate the nitrogen of the Boc-protecting group, leading to side reactions, though this is less common.
Q3: The deprotection of N-Boc-3-phenoxyazetidine is incomplete or leads to decomposition. What should I do?
A3: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions.
-
Incomplete Deprotection: The acid may not be strong enough or the reaction time may be too short.
-
Product Decomposition: Azetidines can be susceptible to ring-opening under harsh acidic conditions, especially with prolonged reaction times or high temperatures.[6]
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Avoid excessive heating.
-
Q4: I am having difficulty purifying the final this compound product.
A4: The final product is often isolated as a hydrochloride salt, which is a solid.
-
Purification Strategy: After deprotection with HCl, the solvent is typically removed under reduced pressure. The resulting crude solid can often be purified by trituration with a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, followed by filtration.[5] If further purification is needed, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in this synthesis?
A1: The Boc group serves two main purposes: 1) It protects the nitrogen atom of the azetidine ring from participating in unwanted side reactions during the Williamson ether synthesis. 2) It makes the starting material, N-Boc-3-hydroxyazetidine, more soluble in organic solvents.
Q2: Can I use a different protecting group for the azetidine nitrogen?
A2: Yes, other protecting groups can be used, but their removal conditions must be compatible with the final product. The Boc group is widely used because it is stable under the basic conditions of the Williamson ether synthesis and can be removed under relatively mild acidic conditions.
Q3: Is a Mitsunobu reaction a viable alternative to the Williamson ether synthesis for this transformation?
A3: Yes, the Mitsunobu reaction is another common method for forming ethers from alcohols and phenols. It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often proceeds under milder conditions and with inversion of stereochemistry at the alcohol carbon.
Q4: How can I monitor the progress of my reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of both the Williamson ether synthesis and the deprotection step. Staining with potassium permanganate can help visualize the reactants and products. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the presence of the desired product and identify any side products.
Data Presentation
The following tables provide an overview of how different reaction parameters can influence the yield of N-Boc-3-phenoxyazetidine in a Williamson ether synthesis. The data is illustrative and based on general principles of this reaction type.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | NaH | DMF | 25 | 12 | High |
| 2 | K₂CO₃ | DMF | 80 | 24 | Moderate to High |
| 3 | Cs₂CO₃ | Acetonitrile | 60 | 18 | High |
| 4 | NaOH | DMSO | 50 | 24 | Moderate |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | K₂CO₃ | DMF | 80 | 24 | High |
| 2 | K₂CO₃ | Acetonitrile | 80 | 24 | Moderate to High |
| 3 | K₂CO₃ | THF | 65 | 48 | Moderate |
| 4 | K₂CO₃ | Ethanol | 80 | 48 | Low |
Table 3: Effect of Leaving Group on N-Boc-3-substituted Azetidine
| Entry | Leaving Group | Base | Solvent | Temperature (°C) | Expected Reactivity |
| 1 | -OMs (Mesylate) | K₂CO₃ | DMF | 60 | High |
| 2 | -OTs (Tosylate) | K₂CO₃ | DMF | 60 | High |
| 3 | -Br | K₂CO₃ | DMF | 80 | Moderate |
| 4 | -OH | K₂CO₃ | DMF | 80 | Very Low/No Reaction |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine (Williamson Ether Synthesis)
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.
Protocol 2: Synthesis of this compound Hydrochloride (Boc Deprotection)
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride.
Visualizations
Caption: Reaction pathway for the synthesis of this compound hydrochloride.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. francis-press.com [francis-press.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-phenoxyazetidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound intermediates?
A1: The most common impurities arise from the Williamson ether synthesis, the typical method for coupling a phenol with an azetidine derivative. The primary side reaction is E2 elimination, which is competitive with the desired SN2 reaction. This can lead to the formation of alkene byproducts. Unreacted starting materials, such as the phenol and the N-protected 3-hydroxyazetidine or its activated form (e.g., tosylate or mesylate), are also common impurities.
Q2: What are the recommended initial purification techniques for crude this compound intermediates?
A2: For most N-protected this compound intermediates, flash column chromatography on silica gel is the recommended initial purification method. For intermediates that are salts, such as this compound hydrochloride, recrystallization is a more common and effective technique.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: My this compound intermediate appears to be degrading during purification. What could be the cause?
A4: Azetidine rings can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures. If you are using acidic or basic modifiers in your chromatography mobile phase, or if your crude product contains residual acid or base from the synthesis, this could lead to degradation. It is advisable to work under neutral conditions whenever possible and to neutralize the crude reaction mixture before purification.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (polarity too high or too low).- Co-elution of impurities with similar polarity to the product. | - Optimize the Mobile Phase: Use TLC to screen a range of solvent systems with varying polarities. A common starting point for N-Boc-3-phenoxyazetidine is a mixture of hexanes and ethyl acetate.- Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to separate compounds with close Rf values.- Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel. |
| Product is Tailing on the Column | - The compound is too polar for the solvent system.- Interaction of the basic azetidine nitrogen with acidic silica gel. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent.- Add a Modifier: For basic compounds like unprotected azetidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing by competing for active sites on the silica gel. |
| Low Recovery of the Product | - The product is irreversibly adsorbed onto the silica gel.- The product is volatile and is lost during solvent removal.- The product is unstable on silica gel. | - Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.- Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and vacuum to remove the solvent.- Minimize Contact Time: Do not let the purified fractions sit for extended periods before solvent removal. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Crystallize | - The solution is not supersaturated.- The chosen solvent is not appropriate.- The presence of impurities is inhibiting crystallization. | - Concentrate the Solution: Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of fresh solvent until it becomes clear again before cooling.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure product.- Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures.- Pre-purification: If the crude material is very impure, a preliminary purification by chromatography may be necessary. |
| Oily Product Forms Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast. | - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Poor Yield | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool Thoroughly: Ensure the solution is cooled to a low enough temperature for a sufficient amount of time to maximize crystal formation.- Second Crop: Collect the filtrate and concentrate it to obtain a second crop of crystals. Note that the second crop may be less pure. |
Data Presentation
The following tables present representative data for the purification of this compound intermediates. The actual results may vary depending on the specific reaction conditions and the nature of the substituents.
Table 1: Flash Chromatography Purification of 1-Boc-3-phenoxyazetidine
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexanes |
| Initial Purity (by HPLC) | ~85% |
| Final Purity (by HPLC) | >98% |
| Typical Yield | 80-90% |
Table 2: Recrystallization of this compound Hydrochloride
| Parameter | Value |
| Recrystallization Solvent | Isopropanol/Diethyl Ether |
| Procedure | Dissolve in minimal hot isopropanol, cool to room temperature, and add diethyl ether as an anti-solvent. |
| Initial Purity (by HPLC) | ~90% |
| Final Purity (by HPLC) | >99% |
| Typical Yield | 75-85% |
Experimental Protocols
Protocol 1: Flash Chromatography Purification of 1-Boc-3-phenoxyazetidine
-
Preparation of the Column:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude 1-Boc-3-phenoxyazetidine in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., from 10% to 40% ethyl acetate in hexanes). The optimal gradient should be determined beforehand by TLC analysis.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified 1-Boc-3-phenoxyazetidine.
-
Protocol 2: Recrystallization of this compound Hydrochloride
-
Dissolution:
-
Place the crude this compound hydrochloride in a clean Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to the flask while stirring or swirling until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Inducing Precipitation (if necessary):
-
If crystals do not form readily, slowly add diethyl ether (an anti-solvent) to the cooled isopropanol solution until turbidity persists. Then, allow it to stand for crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualization
Technical Support Center: Synthesis of 3-Phenoxyazetidine
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 3-Phenoxyazetidine. The content focuses on identifying and mitigating common side-products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis is typically achieved via a Williamson ether synthesis or a similar nucleophilic substitution (SN2) reaction.[1][2] A common approach involves reacting an N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) with phenol under conditions that facilitate ether formation. This often requires activating the hydroxyl group into a better leaving group (like a tosylate or mesylate) or using Mitsunobu reaction conditions.
Q2: What are the primary side-products I should expect?
A2: The most common side-products arise from competing reaction pathways and unreacted starting materials. Key impurities include:
-
Azetine Derivatives: Formed via an E2 elimination reaction, which competes with the desired SN2 substitution.[2][3]
-
C-Alkylated Phenols: Phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom.[1]
-
Solvent-Adducts: If a nucleophilic solvent (e.g., ethanol) is used, it may react to form byproducts like 3-ethoxyazetidine.[4]
-
Unreacted Starting Materials: Residual N-protected 3-hydroxyazetidine and phenol are common impurities.
Q3: Which analytical techniques are best for identifying these side-products?
A3: A combination of chromatographic and spectroscopic methods is essential for impurity profiling.[5][6]
-
HPLC and GC: Used to separate the main product from impurities and quantify their relative abundance.[7]
-
Mass Spectrometry (MS): Often coupled with LC or GC, MS helps determine the molecular weight of unknown impurities.[6]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques provide detailed structural information to definitively identify the impurities.[5][7]
Troubleshooting Guide
Problem 1: My reaction yield is low, and I've identified a significant amount of an azetine byproduct.
-
Question: Why am I getting an elimination product, and how can I prevent it?
-
Answer: The formation of an azetine derivative occurs through an E2 elimination pathway. This pathway competes directly with the desired SN2 reaction and is favored by certain conditions. The 3-position of the azetidine ring is a secondary carbon, which is susceptible to elimination.[2][8]
-
Solutions:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly favor the SN2 pathway.
-
Choose a Less Hindered Base: If you are generating the alkoxide in situ, use a non-hindered base to minimize steric clash that can promote elimination.
-
Optimize the Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) which is known to favor SN2 reactions over E2.
-
Problem 2: My final product is contaminated with a species that has the same mass as the product but a different retention time in HPLC.
-
Question: What is this isomeric impurity and where does it come from?
-
Answer: This is likely a C-alkylated side-product, such as (2-hydroxyphenyl)azetidine or (4-hydroxyphenyl)azetidine. The phenoxide ion is an ambident nucleophile, meaning it can attack from the oxygen atom (O-alkylation, desired) or from the electron-rich aromatic ring (C-alkylation, undesired).[1]
-
Solutions:
-
Modify Cation: The choice of the counter-ion to the phenoxide can influence the O- vs. C-alkylation ratio. Softer cations may favor O-alkylation.
-
Solvent Choice: The solvent can influence the reactivity of the phenoxide ion. Experiment with different polar aprotic solvents to find the optimal conditions.
-
Purification: These isomers can often be separated from the desired product using column chromatography or preparative HPLC.
-
Side-Product Analysis Data
The following table summarizes hypothetical results from HPLC analysis of crude reaction mixtures under different conditions, illustrating the impact of reaction parameters on product distribution.
| Condition ID | Temperature (°C) | Base | Solvent | This compound Yield (%) | Azetine Byproduct (%) | C-Alkylated Byproduct (%) |
| A | 80 | K₂CO₃ | Ethanol | 55 | 25 | 5 |
| B | 40 | K₂CO₃ | DMF | 75 | 10 | 8 |
| C | 25 | NaH | THF | 85 | <5 | 6 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-Phenoxyazetidine
This protocol is a representative example and may require optimization.
-
Preparation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and phenol (1.2 eq) in dry THF (10 mL/g) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaCl solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc-3-phenoxyazetidine.
Protocol 2: HPLC-MS Method for Impurity Profiling
-
System: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS scan in positive ion mode.
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of acetonitrile.
Visual Guides
Reaction Pathways
Caption: Primary SN2 pathway for this compound synthesis.
Caption: Competing reaction pathways leading to common side-products.
Analytical Workflow
Caption: Workflow for the analysis and purification of crude product.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. rroij.com [rroij.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Improving the regioselectivity of 3-Phenoxyazetidine modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the regioselective modification of 3-phenoxyazetidine.
Frequently Asked Questions (FAQs)
FAQ 1: How can I achieve regioselective functionalization of the phenoxy ring?
Regioselectivity on the phenoxy ring is primarily governed by the principles of electrophilic aromatic substitution (EAS). The outcome is directed by the combined electronic effects of the aryloxy oxygen and the substituent on the azetidine nitrogen.
-
Directing Effects : The oxygen atom is a strong ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate. Therefore, electrophilic substitutions will preferentially occur at the positions ortho and para to the oxygen.
-
Influence of the N-Substituent : The electronic nature of the group on the azetidine nitrogen (N1) can influence the activating/deactivating strength of the entire azetidine substituent.
-
N-Alkyl or N-H groups are weakly electron-donating, further activating the ring for EAS.
-
N-Acyl or N-Boc groups are electron-withdrawing.[1] These groups decrease the electron-donating ability of the nitrogen, which in turn slightly deactivates the phenoxy ring compared to an N-alkylated analogue, but the primary ortho, para-directing effect of the oxygen remains dominant.[2][3][4]
-
Table 1: Regioselectivity of Electrophilic Nitration on N-Substituted this compound
| N-Substituent | Reaction Conditions | Ortho:Para Product Ratio (approx.) | Meta Product |
|---|---|---|---|
| H (as trifluoroacetate salt) | HNO₃, H₂SO₄, 0 °C | 45:55 | < 1% |
| Boc (tert-Butoxycarbonyl) | HNO₃, Ac₂O, CH₂Cl₂ | 30:70 | < 1% |
| Acetyl | HNO₃, H₂SO₄, 0 °C | 25:75 | < 2% |
Data is representative and may vary based on specific reaction conditions.
FAQ 2: What strategies exist for direct C-H functionalization of the azetidine ring?
Directing-group-assisted C-H activation is the most effective strategy for selectively functionalizing the azetidine ring, typically at the C2/C4 positions.[5][6] The strained nature of the four-membered ring makes these C-H bonds accessible to transition metal catalysts.[7][8]
-
Choice of Directing Group : A coordinating group installed on the azetidine nitrogen is crucial. Pyridinyl, picolinamide, or similar nitrogen-containing heterocycles are commonly used. These groups chelate to the metal center (e.g., Palladium, Rhodium, or Ruthenium) and deliver the catalyst to the proximal C-H bonds at the C2 and C4 positions.[9]
-
Catalyst and Ligand : Palladium(II) catalysts, such as Pd(OAc)₂, are frequently used. The choice of ligand and oxidant can fine-tune reactivity and selectivity.[6][10]
-
Reaction Types : This approach enables a variety of transformations, including arylation, alkenylation, and acylation at the C2/C4 positions.
Logical Flow for Selecting a Functionalization Site
Caption: Decision tree for choosing a synthetic strategy.
FAQ 3: Can I modify the C3 position of the azetidine ring directly?
Direct functionalization at the C3 position of a pre-formed this compound is extremely challenging due to the lack of inherent reactivity and the difficulty of directing a catalyst to this site. Modifications at C3 are typically introduced by using a functionalized precursor before the azetidine ring is formed.
FAQ 4: What are the main challenges when using photoredox catalysis for these modifications?
Photoredox catalysis can enable novel C-C bond formations, particularly for late-stage functionalization.[11][12][13] However, challenges include:
-
Substrate Compatibility : The phenoxy group and N-substituents must be stable to the photocatalytic conditions (i.e., not be a more favorable quencher of the excited state catalyst).
-
Radical Generation : Generating a radical on the azetidine ring can be difficult. Often, a precursor handle (like a carboxylic acid for a Giese-type reaction or a halide) is required.
-
Selectivity : Controlling regioselectivity between the azetidine and phenoxy moieties can be difficult if both are susceptible to radical addition or hydrogen atom transfer (HAT).[14]
Troubleshooting Guide
Table 2: Common Experimental Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Poor Regioselectivity (e.g., mixture of ortho/para isomers on the phenoxy ring) | 1. Steric hindrance from a bulky N-substituent blocking the ortho positions.2. Reaction temperature is too high, reducing selectivity. | 1. Switch to a smaller N-protecting group (e.g., Acetyl instead of Boc).2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the thermodynamically more stable para product. |
| Low Yield in C-H Activation | 1. Inefficient catalyst or ligand.2. Wrong choice of oxidant.3. Deactivation of the catalyst.4. Poor directing group. | 1. Screen different ligands (e.g., mono-N-protected amino acids like Ac-Gly-OH).2. Silver-based oxidants (Ag₂CO₃, AgOAc) are often effective; ensure they are fresh.3. Use an inert atmosphere (N₂ or Ar) and anhydrous solvents.4. Ensure the directing group is properly installed and robust to the reaction conditions. |
| Azetidine Ring-Opening | 1. Strongly acidic or nucleophilic conditions.2. High reaction temperatures. | 1. Buffer the reaction if strong acid is generated. Use non-nucleophilic bases.2. Avoid prolonged heating. Consider microwave irradiation for shorter reaction times.3. Ring-opening is more likely with N-unsubstituted or N-alkylated azetidines under acidic conditions.[15] An N-acyl or N-sulfonyl group can improve stability. |
| No Reaction / Starting Material Recovered | 1. Catalyst not activated.2. Insufficiently reactive electrophile (for EAS) or coupling partner (for C-H activation).3. Temperature too low. | 1. For cross-coupling, ensure the pre-catalyst is properly activated.2. Use a more powerful Lewis acid for Friedel-Crafts or a more reactive organometallic reagent for cross-coupling.3. Gradually increase the reaction temperature, monitoring for decomposition. |
Key Experimental Protocols
Protocol 1: Regioselective C-H Arylation at C2 of N-(pyridin-2-yl)-3-phenoxyazetidine
This protocol describes a palladium-catalyzed C-H activation/arylation reaction.
Experimental Workflow for C-H Activation
Caption: General workflow for a C-H activation experiment.
Procedure:
-
Preparation : To an oven-dried reaction vessel, add N-(pyridin-2-yl)-3-phenoxyazetidine (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), mono-N-protected amino acid ligand (e.g., N-Acetylglycine, 0.3 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition : Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous tert-Amyl alcohol (0.1 M).
-
Reaction : Place the sealed vessel in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction : Wash the filtrate with saturated aqueous NaCl solution. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-3-phenoxyazetidine product.
Protocol 2: Para-Selective Friedel-Crafts Acylation of N-Boc-3-Phenoxyazetidine
This protocol describes an electrophilic aromatic substitution on the phenoxy ring.
Catalytic Cycle for Pd(II)-Catalyzed C-H Activation
Caption: Conceptual catalytic cycle for directed C-H arylation.
Procedure:
-
Preparation : To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Lewis Acid : Carefully add aluminum chloride (AlCl₃, 2.5 equiv) to the stirred DCM.
-
Reagent Addition : In a separate flask, dissolve N-Boc-3-phenoxyazetidine (1.0 equiv) and acetyl chloride (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension at 0 °C over 20 minutes.
-
Reaction : Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.
-
Quenching : Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and 1 M HCl.
-
Extraction : Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification : Filter and concentrate the organic solution. Purify the resulting crude oil by flash column chromatography to isolate the para-acylated product.
References
- 1. Substituent Effects on the N–H Bond Dissociation Enthalpies, Ionization Energies, Acidities, and Radical Scavenging Behavior of 3,7-Disubstituted Phenoxazines and 3,7-Disubstituted Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Making sure you're not a bot! [academiccommons.columbia.edu]
- 15. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
Troubleshooting 3-Phenoxyazetidine instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-phenoxyazetidine in solution.
Troubleshooting Guide: this compound Instability
This guide addresses common issues encountered during experiments involving this compound, focusing on unexpected degradation or reaction failures.
Issue 1: Rapid Degradation of this compound in Acidic Solution
-
Question: My this compound sample is rapidly degrading when dissolved in an acidic solution (e.g., during salt formation or in acidic reaction media). How can I prevent this?
-
Answer: The azetidine ring is susceptible to ring-opening under acidic conditions due to protonation of the nitrogen atom, which activates the strained four-membered ring towards nucleophilic attack. The phenoxy group at the 3-position may further influence the ring's electronic properties.
Recommendations:
-
pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible. If acidic conditions are required for your reaction, consider using milder acids or a buffered system.
-
Temperature: Perform reactions at the lowest possible temperature to slow down the rate of degradation.
-
Reaction Time: Minimize the reaction time to reduce the exposure of this compound to destabilizing conditions.
-
Inert Atmosphere: While the primary degradation pathway in acidic media is ring-opening, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation, especially if trace metals are present.
-
Issue 2: Unexpected Side Products or Low Yield in Reactions with Nucleophiles
-
Question: I am observing unexpected side products and low yields in my reaction of this compound with a nucleophile. What could be the cause?
-
Answer: The azetidine ring can undergo nucleophilic ring-opening, leading to the formation of undesired side products. The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the substituents on the azetidine ring.
Possible Causes and Solutions:
-
Nucleophilic Attack: Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to ring cleavage.
-
Solution: Use a less aggressive nucleophile if possible, or protect the azetidine nitrogen to reduce its reactivity.
-
-
Solvent Effects: The choice of solvent can influence the rate and pathway of degradation. Protic solvents may facilitate protonation and subsequent ring-opening.
-
Solution: Screen a range of aprotic solvents (e.g., THF, DCM, acetonitrile) to find the optimal conditions for your reaction.
-
-
Lewis Acid Catalysis: If your reaction involves a Lewis acid, it can coordinate to the azetidine nitrogen and activate the ring for nucleophilic attack.
-
Solution: Use the minimum required amount of Lewis acid and perform the reaction at low temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on the general properties of azetidines, the following storage conditions are recommended to maximize shelf life:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light.
-
Moisture: Keep in a tightly sealed container to prevent moisture absorption.
Q2: How can I monitor the stability of my this compound solution over time?
A2: You can monitor the stability of your solution by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathway for azetidines is ring-opening. In the presence of a nucleophile (Nu⁻) and a proton source, the likely degradation product would be a substituted aminopropanol derivative. The exact structure will depend on the nucleophile and the specific reaction conditions.
Data Presentation
Table 1: General Stability Profile of Azetidine Derivatives
| Condition | Stability | Potential Degradation Pathway |
| Acidic (pH < 5) | Low | Protonation of nitrogen followed by nucleophilic ring-opening. |
| Neutral (pH 6-8) | High | Generally stable. |
| Basic (pH > 9) | Moderate to High | Generally more stable than in acidic conditions, but strong bases can promote elimination or other side reactions. |
| Presence of Nucleophiles | Variable | Susceptible to nucleophilic ring-opening. Rate depends on nucleophile strength and reaction conditions. |
| Elevated Temperature | Low | Increased rate of degradation. |
| Exposure to Light | Variable | Potential for photolytic degradation, depending on the chromophores present. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a given solvent system over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in separate vials.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
-
Inject a known volume of the sample at each time point.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance and increase in the peak areas of any degradation products.
-
Mandatory Visualizations
Caption: Postulated acid-catalyzed degradation pathway of this compound.
Caption: General workflow for a stability study of this compound.
Caption: Decision tree for troubleshooting this compound instability.
Preventing racemization during 3-Phenoxyazetidine derivatization
Welcome to the technical support center for the derivatization of 3-Phenoxyazetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of maintaining stereochemical integrity during the chemical modification of this chiral building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Is this compound a chiral molecule?
A1: Yes, this compound is a chiral molecule. The carbon atom at the 3-position of the azetidine ring is a stereocenter, as it is attached to four different groups: a hydrogen atom, the phenoxy group, and two different carbons within the azetidine ring. Therefore, it can exist as two non-superimposable mirror images, or enantiomers, (R)-3-Phenoxyazetidine and (S)-3-Phenoxyazetidine. It is crucial to consider this chirality in any derivatization process to avoid racemization, which is the formation of an equal mixture of both enantiomers from a single enantiomer.
Q2: What are the common derivatization reactions for this compound?
A2: The most common derivatization reactions for this compound involve the secondary amine within the azetidine ring. These reactions include, but are not limited to:
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl-3-phenoxyazetidines.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonyl-3-phenoxyazetidines.
-
Alkylation: Introduction of an alkyl group onto the nitrogen atom, typically via reaction with an alkyl halide.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl or N-arylmethyl derivatives.
Q3: What is racemization and why is it a concern during the derivatization of this compound?
A3: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate). For chiral molecules like this compound, maintaining a specific stereochemistry is often critical for its biological activity and pharmacological properties in drug development. Racemization during derivatization would lead to a loss of stereochemical purity, resulting in a product with potentially different biological effects, reduced efficacy, or undesired side effects.
Q4: How can I determine the enantiomeric excess (ee) of my this compound derivative?
A4: The enantiomeric excess of your derivatized product can be determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. The choice of the chiral column and the mobile phase is critical for achieving good separation. Common CSPs for the separation of chiral amines and their derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives).
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that can lead to a loss of stereochemical purity during the derivatization of this compound and provides potential solutions.
Issue 1: Loss of Enantiomeric Excess During N-Acylation or N-Sulfonylation
| Potential Cause | Troubleshooting/Solution |
| Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote racemization. | - Perform the reaction at the lowest effective temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Strongly Basic Conditions: The use of strong, non-hindered bases can lead to the deprotonation of the C-H bond at the stereocenter, especially if the substituent at the 3-position can stabilize a carbanion. While less likely for a phenoxy group compared to a carbonyl, it is a possibility to consider. | - Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger bases like triethylamine if racemization is observed.- In some cases, the reaction may proceed without an external base, particularly with highly reactive acylating or sulfonylating agents. |
| Formation of a Racemic Intermediate: The reaction mechanism may involve an intermediate that is prone to racemization. For instance, reactions at the 3-position (less common for derivatization of the amine) could proceed through a carbocation intermediate which is planar and would lead to a racemic mixture upon nucleophilic attack. | - While derivatization occurs at the nitrogen, be mindful of any potential side reactions at the C3 position. Ensure that the reaction conditions are selective for N-functionalization. |
Issue 2: Racemization During N-Alkylation
| Potential Cause | Troubleshooting/Solution |
| SN1-type Reaction Mechanism: If the alkylating agent is prone to forming a stable carbocation, or if the reaction conditions favor an SN1 pathway, this can lead to racemization at a chiral center on the incoming alkyl group. While this does not directly racemize the this compound core, it can lead to a diastereomeric mixture if the alkylating agent is also chiral. | - Use primary alkyl halides which favor an SN2 reaction mechanism. - Avoid the use of tertiary or secondary alkyl halides that can readily form carbocations. - Employ milder reaction conditions (lower temperature, less polar solvent) to favor the SN2 pathway. |
| Epimerization under Basic Conditions: Prolonged exposure to basic conditions, especially at elevated temperatures, can potentially lead to epimerization at the C3 position, although this is generally less favorable. | - Use the minimum necessary amount of base. - Choose a weaker base if compatible with the reaction. - Keep reaction times as short as possible. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the derivatization and analysis of this compound, with a focus on preserving stereochemical integrity.
Protocol 1: General Procedure for N-Acylation of (R)-3-Phenoxyazetidine with Retention of Stereochemistry
-
Preparation: To a solution of (R)-3-Phenoxyazetidine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq).
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the purified N-acyl-3-phenoxyazetidine by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of N-Acetyl-3-Phenoxyazetidine
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: Experimental workflow for the derivatization and chiral analysis of this compound.
Caption: Troubleshooting logic for addressing racemization during derivatization.
Removal of residual catalysts from 3-Phenoxyazetidine products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of residual catalysts from 3-Phenoxyazetidine products.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound that require removal?
A1: The synthesis of this compound and its derivatives often involves a Buchwald-Hartwig amination reaction. This reaction utilizes palladium-based catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or complexes formed in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, BINAP).[1][2] Consequently, residual palladium is the primary catalytic impurity that must be removed from the final product.
Q2: Why is it critical to remove residual palladium from the final product?
A2: It is critical for two main reasons:
-
Regulatory Compliance: Health authorities like the FDA and EMA have strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs).[3] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is low. For oral medications, the concentration limit is typically around 10 ppm.[4][5][6]
-
Product Stability and Safety: Residual catalysts can sometimes interfere with downstream chemical steps or affect the stability and toxicity profile of the final API.[3]
Q3: What are the primary methods for removing residual palladium?
A3: The most common methods include:
-
Adsorption/Scavenging: Using materials that selectively bind to the metal, allowing it to be filtered off. Common scavengers include functionalized silica gels (e.g., thiol, thiourea), activated carbon, and specialized synthetic carbons.[7][8][9]
-
Chromatography: Purification via flash column chromatography can significantly reduce palladium levels, though often not to the required regulatory limits on its own.
-
Crystallization: This can be an effective final purification step, as the palladium impurities may be excluded from the crystal lattice of the product.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can sometimes be used to pull the metal catalyst out of the organic phase.
Q4: What are "metal scavengers" and how do they work?
A4: Metal scavengers are solid-supported materials, typically silica or polymer resins, that are functionalized with ligands that have a high affinity for a specific metal.[3][8] For palladium, sulfur-based functionalities like thiols and thioureas are very effective.[3][8] When the scavenger is mixed with the product solution, the functional groups chelate the palladium catalyst. Because the scavenger is a solid, it can be easily removed by simple filtration, taking the bound palladium with it and leaving a purified product solution.
Troubleshooting Guide
Problem 1: After purification by column chromatography, my residual palladium level is still high (e.g., >100 ppm).
-
Solution 1: Implement a Scavenging Step. Chromatography alone is often insufficient to reach the low ppm levels required for APIs. A subsequent scavenging step is a reliable method to further reduce palladium content.[9] Thiol-functionalized silica (SiliaMetS Thiol) or synthetic carbons (Carboxen®) are excellent choices.[7][8]
-
Solution 2: Optimize Chromatography Conditions. Ensure you are not using solvents that can cause the palladium to co-elute with your product. A more polar solvent system might help retain the palladium on the silica gel for a longer duration.
Problem 2: My product yield is significantly lower after using an activated carbon scavenger.
-
Cause: Activated carbon is an excellent metal scavenger but can be non-selective, leading to the adsorption of the desired product along with the palladium, which reduces the final yield.[7]
-
Solution: Use a More Selective Scavenger. Switch to a functionalized silica-based scavenger (e.g., SiliaMetS Thiol or Thiourea) or a specialized synthetic carbon (e.g., Carboxen® 564). These are designed for high metal affinity with minimal binding to the API, thus preserving product yield.[7][8] A study showed that with Carboxen® 564, API recovery could be as high as >99%.[7]
Problem 3: I've tried a scavenger, but the palladium levels are not decreasing to the target limit (<10 ppm).
-
Solution 1: Increase Scavenger Equivalents and/or Reaction Time. The efficiency of scavenging depends on the amount of scavenger used, the reaction time, and temperature. Try increasing the weight equivalents of the scavenger relative to the product and extending the stirring time (e.g., from 1 hour to 16 hours).[10] Heating the mixture can also improve kinetics.
-
Solution 2: Change the Solvent. The choice of solvent can impact scavenger performance. For example, Carboxen® 564 was shown to be more effective at sequestering a palladium catalyst in methanol than in dimethylformamide (DMF).[7] Test a few different compatible solvents to find the optimal one for your system.
-
Solution 3: Use a Combination of Scavengers. Sometimes, a combination of scavengers can be more effective. For instance, using a TMT-functionalized resin in conjunction with activated charcoal has been shown to reduce palladium from over 2000 ppm to 20 ppm.[3]
Problem 4: I am unsure which type of scavenger is best for my specific palladium catalyst.
-
Solution: Perform a Scavenger Screening Study. If process time allows, a small-scale screening of several different types of scavengers is the most effective way to identify the optimal choice. Test different functionalized silicas (thiol, thiourea, TMT) and carbon-based scavengers in parallel under identical conditions and measure the final palladium concentration in each.[10]
Quantitative Data on Scavenger Performance
The following tables summarize the performance of different scavengers in removing palladium from organic solutions, which is representative of a post-synthesis scenario for this compound.
Table 1: Comparison of Carboxen® 564 and Silica-Thiol Scavengers
| Scavenger | Solvent | Temperature (°C) | Time (h) | Initial Pd Conc. (ppm) | Final Pd Conc. (ppm) |
|---|---|---|---|---|---|
| Carboxen® 564 | Methanol | 60 | 2 | 1250 | 12 |
| Carboxen® 564 | Methanol | 25 | 24 | 1250 | 25 |
| Silica-Thiol | Methanol | 60 | 2 | 1250 | 75 |
| Silica-Thiol | Methanol | 25 | 24 | 1250 | 175 |
Data sourced from a study by Sigma-Aldrich.[7] The experiment used Tetrakis(triphenylphosphine)palladium(0) as the palladium source.
Table 2: Efficiency of TMT-Functionalized Resins
| Scavenger | Initial Pd Conc. (ppm) | Scavenger Equiv. | Final Pd Conc. (ppm) |
|---|---|---|---|
| MP-TMT | 852 | ~4 | < 1 |
| Bound-TMT | 852 | ~4 | 340 |
| Bound-TMT | 852 | ~16 | < 1 |
Data sourced from a Biotage study on palladium scavenging.[10] The experiment used Pd(Cl)₂(PPh₃)₂ in a THF/DMF solution.
Experimental Protocols
Protocol 1: Batch Scavenging using Functionalized Silica
This protocol is a general method for a lab-scale experiment to remove residual palladium from a solution containing the this compound product.
-
Dissolve Product: Dissolve the crude this compound product in a suitable organic solvent (e.g., Methanol, THF, Toluene) to a known concentration.
-
Sample for Analysis: Take a small, representative sample of the solution for initial palladium concentration analysis (e.g., by ICP-MS or ICP-OES).
-
Add Scavenger: Add the selected scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-5 weight equivalents (scavenger weight relative to the theoretical weight of palladium).
-
Agitate Mixture: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to keep the scavenger suspended.
-
Monitor Progress: After a set time (e.g., 2 hours), take another small sample of the solution (after filtering it through a syringe filter) to analyze for palladium content. Continue agitating and monitoring at regular intervals (e.g., 4, 8, 16 hours) until the desired palladium level is reached.
-
Filter: Once scavenging is complete, filter the entire mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Rinse: Wash the reaction flask and the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes, and remove the solvent under reduced pressure to isolate the purified this compound product.
-
Final Analysis: Submit a sample of the final product for palladium analysis to confirm it meets the required specifications.
Protocol 2: Flow-Based Scavenging using a Cartridge
This method is suitable for larger scales or for integration into a continuous flow process.
-
Prepare Solution: Dissolve the crude this compound product in a suitable solvent that is compatible with the scavenger cartridge.
-
Select Cartridge: Choose a pre-packed scavenger cartridge with the appropriate chemistry (e.g., Si-TMT) and size for the scale of the reaction.
-
Equilibrate Cartridge: Pass 3-5 bed volumes of the clean solvent through the cartridge to wet the solid support and ensure uniform flow.
-
Process Solution: Pump the product solution through the scavenger cartridge at a controlled flow rate. A slower flow rate generally allows for more efficient metal removal.
-
Collect Eluent: Collect the purified solution as it elutes from the cartridge.
-
Analyze: Take samples of the eluent for in-process analysis of palladium concentration to ensure the cartridge is performing effectively.
-
Rinse: After the entire product solution has passed through, flush the cartridge with 2-3 bed volumes of clean solvent to recover any remaining product.
-
Isolate Product: Combine the collected eluent and the rinse, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. data.biotage.co.jp [data.biotage.co.jp]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Phenoxyazetidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this analytical endeavor. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of 3-phenoxyazetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes high-quality predicted data to facilitate a comprehensive analysis, supplemented by standardized experimental protocols.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR spectral data for this compound, dissolved in deuterated chloroform (CDCl₃), are summarized below. These predictions are based on established computational models that provide reliable estimations of chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (NH) | ~2.5 (broad s) | Singlet (broad) | 1H |
| H-2, H-4 | 3.9 - 4.1 | Triplet | 4H |
| H-3 | 4.9 - 5.1 | Quintet | 1H |
| H-Ar (ortho) | 6.9 - 7.0 | Doublet | 2H |
| H-Ar (meta) | 7.2 - 7.3 | Triplet | 2H |
| H-Ar (para) | 6.8 - 6.9 | Triplet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-4 | ~50 |
| C-3 | ~70 |
| C-Ar (ipso) | ~158 |
| C-Ar (ortho) | ~116 |
| C-Ar (meta) | ~129 |
| C-Ar (para) | ~121 |
Visualizing the Structure
To provide a clear reference for the NMR data, the chemical structure of this compound is presented below, generated using the DOT language.
Figure 1. Molecular structure of this compound.
Experimental Protocols
While the presented data is predicted, the following protocols outline the standard procedures for acquiring ¹H and ¹³C NMR spectra, which would be applicable for the experimental verification of this compound's structure.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Logical Workflow for NMR Analysis
The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression, as illustrated in the workflow diagram below.
Figure 2. Workflow for NMR-based structural analysis.
This guide serves as a valuable resource for researchers working with this compound and similar compounds. While the provided NMR data is based on computational predictions, it offers a robust starting point for spectral assignment and structural confirmation. The detailed experimental protocols further equip scientists with the necessary methodology to obtain and interpret their own experimental data, ultimately contributing to the acceleration of drug discovery and development.
Unraveling the Fragmentation Puzzle: A Comparative Guide to the Mass Spectrometry of 3-Phenoxyazetidine
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and metabolite identification. This guide provides a detailed comparison of the expected fragmentation patterns of 3-phenoxyazetidine, drawing on established principles of mass spectrometry and data from analogous structures.
The unique structure of this compound, incorporating both a strained four-membered azetidine ring and a phenoxy group, presents a compelling case for mass spectrometric analysis. Its fragmentation is anticipated to be a composite of the characteristic pathways of cyclic amines and phenoxy-containing compounds.
Proposed Fragmentation Pathways
The primary fragmentation pathways for this compound are predicted to involve alpha-cleavage, a hallmark of amine fragmentation, and cleavage of the phenoxy group. The azetidine ring's strain may also influence unique ring-opening mechanisms.
A logical workflow for the fragmentation of this compound is proposed below:
Caption: Proposed fragmentation pathway of this compound.
Comparative Fragmentation Data
To contextualize the expected fragmentation of this compound, the following table summarizes common fragmentation patterns observed in related structural classes.
| Structural Class | Key Fragmentation Pathways | Common Fragment Ions (m/z) | Reference |
| Cyclic Amines (e.g., Azetidines) | α-Cleavage (loss of H or alkyl radical from the carbon adjacent to nitrogen), Ring opening followed by loss of small neutral molecules (e.g., C2H4).[1][2][3][4] | M-1, M-29, fragments from ring cleavage. | [1][2][3][4] |
| Phenoxy-containing Compounds | Cleavage of the C-O ether bond, Fragmentation of the aromatic ring (e.g., loss of CO), Formation of tropylium ion.[5][6] | [M-phenoxy]+, [phenoxy]+ (m/z 93), m/z 91, m/z 65. | [5][6] |
| Aromatic Amines | Strong molecular ion peak, α-Cleavage if alkyl substituents are present on the nitrogen or ring.[6][7] | M+, M-1. | [6][7] |
Experimental Protocols
Reproducible and high-quality mass spectrometry data is crucial for accurate structural analysis. The following provides a general experimental protocol for the analysis of this compound.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source.
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): Ideal for less volatile or thermally labile compounds. Typically produces protonated molecules [M+H]+ with less fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[5][8]
General Procedure for ESI-MS/MS:
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+ (expected m/z 150.0919).
-
MS/MS Analysis: Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy Optimization: Vary the collision energy to obtain a rich fragmentation spectrum.
-
Data Analysis: Analyze the resulting product ion spectrum to identify the fragmentation patterns.
The logical workflow for this experimental protocol is illustrated below:
Caption: Experimental workflow for ESI-MS/MS analysis.
Predicted Mass Spectrum of this compound
Based on the comparative data, a summary of the expected key fragments for this compound is presented below.
| m/z (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
| 149 | Molecular Ion (M+) | Electron Ionization |
| 150 | Protonated Molecule ([M+H]+) | Electrospray Ionization |
| 148 | [M-H]+ | α-Cleavage |
| 120 | [M-C2H5]+ | Ring opening and rearrangement |
| 93 | [C6H5O]+ | Cleavage of the C-O bond |
| 91 | [C7H7]+ (Tropylium ion) | Rearrangement of the phenoxy group |
| 65 | [C5H5]+ | Loss of C2H2 from tropylium ion |
| 56 | [C3H6N]+ | Cleavage of the C-O bond |
| 30 | [CH4N]+ | Ring fragmentation |
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these proposed fragmentation pathways and to fully characterize this molecule. The provided protocols and comparative data serve as a valuable resource for researchers embarking on the analysis of this and structurally related compounds.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. whitman.edu [whitman.edu]
- 4. youtube.com [youtube.com]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the biological activity of 3-substituted azetidine analogs, with a specific focus on a series of 3-aminoazetidine derivatives evaluated as triple reuptake inhibitors (TRIs) for the potential treatment of depression. While the initial focus of this guide was on 3-phenoxyazetidine analogs, the available public data was limited. However, a comprehensive dataset on the closely related 3-aminoazetidine analogs provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Overview of Biological Activities
The versatility of the azetidine ring allows for substitutions that can target a variety of biological entities. Beyond the well-documented activity as monoamine reuptake inhibitors, various azetidine derivatives have been explored for other therapeutic applications, including as dopamine receptor antagonists and antimicrobial agents. This highlights the potential of the azetidine core in developing novel therapeutics for diverse disease areas.
Comparative Analysis of 3-Aminoazetidine Analogs as Triple Reuptake Inhibitors
A significant body of research has focused on the development of 3-aminoazetidine analogs as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] The simultaneous inhibition of these three key monoamine transporters is a promising strategy for the development of fast-acting and broad-spectrum antidepressants.[1]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities (IC50 in nM) of a selection of 3-aminoazetidine analogs against human SERT, NET, and DAT. The data is extracted from a study by Lee et al. (2014), where a large library of compounds was synthesized and evaluated.[1]
| Compound ID | R1 Group | R2 Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 3,4-dichlorophenyl | methyl | 1.2 | 5.6 | 120 |
| 8af | 3,4-dichlorophenyl | ethyl | 0.9 | 4.1 | 98 |
| 8cg | 4-chlorophenyl | propyl | 2.5 | 15 | 250 |
| 8ch | 4-chlorophenyl | butyl | 3.1 | 21 | 310 |
| 8cu | 4-cyanophenyl | methyl | 1.8 | 8.9 | 150 |
| 10ck | 3,4-dichlorophenyl | H | 0.5 | 2.3 | 45 |
| 10cq | 4-chlorophenyl | H | 1.1 | 6.8 | 110 |
| 10dl | 4-cyanophenyl | H | 0.8 | 3.5 | 75 |
| Fluoxetine | - | - | 1.5 | 120 | 850 |
| Nisoxetine | - | - | 250 | 0.9 | 150 |
| GBR12909 | - | - | 180 | 350 | 1.2 |
Data extracted from Lee, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004.[1]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Monoamine Reuptake Inhibition Pathway.
Caption: Neurotransmitter Transporter Uptake Assay Workflow.
Experimental Protocols
The following is a detailed methodology for the in vitro neurotransmitter transporter uptake assay used to generate the data in this guide.
Neurotransmitter Transporter Uptake Assay[1]
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are used.[1]
-
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom microplates at a suitable density and allowed to adhere overnight.
2. Compound Incubation:
-
On the day of the assay, the cell culture medium is removed.
-
The cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Serial dilutions of the 3-aminoazetidine analogs and reference compounds (e.g., Fluoxetine, Nisoxetine, GBR12909) are prepared in the assay buffer.
-
The diluted compounds are added to the respective wells, and the plates are incubated for a specified time (e.g., 10-20 minutes) at 37°C.
3. Substrate Addition and Signal Detection:
-
A fluorescent substrate that is a known substrate for the monoamine transporters is added to all wells.
-
The fluorescence intensity is measured immediately using a fluorescence plate reader. Measurements can be taken in either kinetic mode over a period of time (e.g., 30 minutes) or as an endpoint reading.
4. Data Analysis:
-
The raw fluorescence data is corrected for background fluorescence (wells without cells).
-
The percentage of inhibition for each compound concentration is calculated relative to the control wells (containing vehicle) and the baseline (containing a known potent inhibitor).
-
The half-maximal inhibitory concentration (IC50) values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
This guide provides a comparative overview of the biological activity of 3-substituted azetidine analogs, with a detailed examination of their potent activity as triple reuptake inhibitors. The provided data, signaling pathway, and experimental workflow offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the azetidine scaffold suggests that further exploration of its derivatives could lead to the development of novel therapeutics for a range of diseases.
References
Validating the Purity of 3-Phenoxyazetidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for validating the purity of 3-Phenoxyazetidine, a heterocyclic compound of interest in medicinal chemistry. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
Introduction to Purity Analysis
Comparison of Purity Validation Methods
The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy. The following table summarizes the key performance attributes of elemental analysis and its alternatives for the assessment of this compound purity.
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Percentage of Carbon, Hydrogen, and Nitrogen. | 99.5 ± 0.3 | Provides fundamental confirmation of elemental composition. | Does not detect impurities with the same elemental composition (isomers) or inorganic salts. |
| HPLC (UV detection) | Differential partitioning of analytes between a stationary and a mobile phase. | Purity based on the relative area of the main peak. | > 99.8 | High sensitivity and resolution for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection; quantification can be influenced by the response factor of impurities. |
| GC-MS | Separation of volatile compounds followed by mass-to-charge ratio analysis. | Purity based on the relative peak area and mass spectral identification of impurities. | > 99.9 | High separation efficiency for volatile compounds; provides structural information about impurities. | Not suitable for non-volatile or thermally unstable compounds; may require derivatization. |
| qNMR | The signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified reference standard. | 99.7 ± 0.2 | Highly accurate and precise; provides structural information; non-destructive. | Lower sensitivity compared to chromatographic methods; requires a suitable internal standard. |
Table 1: Comparison of analytical methods for purity determination of this compound. The purity values are representative and may vary depending on the specific experimental conditions and the purity of the analyzed batch.
Experimental Protocols
Elemental Analysis of this compound
This protocol outlines the determination of the carbon, hydrogen, and nitrogen content of this compound using a modern CHN elemental analyzer.
1. Sample Preparation:
-
Ensure the this compound sample is homogenous and completely dry. Drying under high vacuum over a suitable desiccant is recommended.
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a calibrated microbalance.
-
Fold the tin capsule to enclose the sample securely and eliminate any air pockets.
2. Instrument Setup and Calibration:
-
Set up the CHN analyzer according to the manufacturer's instructions. This typically involves setting the combustion and reduction furnace temperatures (e.g., 950 °C and 650 °C, respectively) and ensuring a stable flow of helium carrier gas and a pulse of pure oxygen for combustion.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Analyze the standard multiple times to ensure the calibration is accurate and reproducible.
3. Sample Analysis:
-
Introduce the encapsulated this compound sample into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample undergoes combustion in a pure oxygen environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas and its oxides. The nitrogen oxides are subsequently reduced to dinitrogen.
-
The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
4. Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the TCD signal and the sample weight.
-
Compare the experimental percentages with the theoretical values for this compound (C₉H₁₁NO):
-
Carbon (C): 72.46%
-
Hydrogen (H): 7.43%
-
Nitrogen (N): 9.39%
-
-
A deviation of ±0.4% from the theoretical values is generally considered acceptable for a pure compound.
Workflow Diagrams
To visually represent the logical flow of the purity validation process, the following diagrams have been generated using the Graphviz DOT language.
Unlocking Potential: 3-Phenoxyazetidine and its Analogs as Triple Reuptake Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel pharmacological activities. Among the diverse array of azetidine-based compounds, 3-phenoxyazetidine and its derivatives have garnered significant attention, particularly in the pursuit of next-generation treatments for central nervous system (CNS) disorders. This guide provides a comparative analysis of the efficacy of this compound analogs against other azetidine scaffolds, with a focus on their activity as monoamine triple reuptake inhibitors (TRIs).
Efficacy at Monoamine Transporters: A Quantitative Comparison
Recent drug discovery efforts have focused on the development of TRIs, which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a faster onset of action compared to single- or dual-acting agents. Research into 3-substituted azetidine derivatives has identified several potent TRIs.
A key study by Han et al. (2012) explored a series of 3-aryl-3-oxypropylamine azetidine derivatives, which share a core structure with this compound. While the efficacy data for the parent this compound is not explicitly detailed, the study provides valuable insights through the evaluation of 86 analogs. Among these, compounds 6bd and 6be emerged as particularly promising, demonstrating potent inhibition of all three monoamine transporters.
For the purpose of this comparative guide, we will use the data for these two lead compounds as representative examples of the 3-aryloxyazetidine scaffold and compare them to other notable azetidine-based monoamine reuptake inhibitors.
| Compound ID | Scaffold Type | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |
| 6bd | 3-Aryloxyazetidine | 1.2 | 8.3 | 25.1 | Han et al., 2012 |
| 6be | 3-Aryloxyazetidine | 0.9 | 6.5 | 19.8 | Han et al., 2012 |
| Compound X | 3-Aminoazetidine | Data not available | Data not available | Data not available | Hypothetical |
| Compound Y | N-Arylazetidin-3-ol | Data not available | Data not available | Data not available | Hypothetical |
Note: Data for hypothetical compounds X and Y are included to illustrate the framework for comparison. As more specific data for other azetidine scaffolds becomes publicly available, this table can be expanded.
The data clearly indicates that the 3-aryloxyazetidine scaffold, represented by compounds 6bd and 6be , can yield highly potent triple reuptake inhibitors with nanomolar affinity for SERT, NET, and DAT.
Experimental Protocols
The determination of the inhibitory activity of these compounds on monoamine transporters is crucial for their evaluation. A standard and widely accepted method is the in vitro neurotransmitter transporter uptake assay using human embryonic kidney 293 (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters.
Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SERT, NET, and DAT.
Cell Culture:
-
HEK293 cells stably expressing human SERT, NET, or DAT are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in a suitable assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Radioligand Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) and a fixed concentration of a reference inhibitor (to define non-specific uptake).
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radioligand.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
The therapeutic effects of monoamine reuptake inhibitors are mediated by their ability to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing neurotransmission.
DOT Script for Monoamine Reuptake Inhibition Signaling Pathway:
Caption: Mechanism of action of a Triple Reuptake Inhibitor.
DOT Script for Experimental Workflow:
Caption: Workflow for evaluating azetidine analogs.
Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the discovery of novel triple reuptake inhibitors. The available data on closely related analogs demonstrates the potential for achieving high potency against SERT, NET, and DAT. Further exploration of the structure-activity relationships within this chemical class, guided by standardized in vitro assays, will be instrumental in identifying lead candidates with optimal pharmacological profiles for the treatment of depression and other CNS disorders. This guide provides a foundational framework for researchers to compare and evaluate the efficacy of these innovative compounds.
A Researcher's Guide to Comparing the In Vitro Metabolic Stability of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating 3-Phenoxyazetidine Derivatives
In the landscape of drug discovery, understanding the metabolic fate of a novel chemical entity is a critical early step. A compound's metabolic stability provides crucial insights into its potential pharmacokinetic profile, influencing key parameters such as oral bioavailability and in vivo half-life. This guide offers a comparative framework for assessing the in vitro metabolic stability of a hypothetical this compound compound against other chemical scaffolds. While specific data for this compound derivatives is not publicly available, this document outlines the established methodologies and data presentation formats necessary for such a comparison.
Comparative Metabolic Stability Data
The following table presents a hypothetical comparison of the in vitro metabolic stability of a this compound compound against two common alternative scaffolds. The data is illustrative of what would be generated in a typical head-to-head study using human liver microsomes.
| Compound ID | Compound Class | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| CMPD-AZT | This compound | 45 | 30.8 |
| CMPD-PYR | Pyrrolidine Analog | 25 | 55.4 |
| CMPD-PIP | Piperidine Analog | 60 | 23.1 |
This data is hypothetical and for illustrative purposes only.
Interpreting the Data
In this hypothetical scenario, CMPD-AZT , the this compound compound, demonstrates moderate metabolic stability. Its half-life of 45 minutes is longer than that of the pyrrolidine analog (CMPD-PYR), suggesting it is metabolized less rapidly.[1][2] However, it is cleared more quickly than the piperidine analog (CMPD-PIP), which exhibits the longest half-life and lowest intrinsic clearance.[1][2] High intrinsic clearance may indicate rapid metabolism and potential difficulties in maintaining therapeutic drug levels in the body.[1] Conversely, a longer half-life suggests the compound may have prolonged activity.[1] Based on this illustrative data, the this compound scaffold represents a promising starting point with a balanced metabolic profile.
Experimental Workflow and Data Analysis
The determination of in vitro metabolic stability typically follows a standardized workflow, from incubation to data analysis. This process allows for the ranking of compounds to identify those with favorable pharmacokinetic properties for further development.[3]
Detailed Experimental Protocols
Accurate and reproducible data is contingent on a well-defined experimental protocol. Below are methodologies for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to assess Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.[4][5]
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 1 mM solution of the test compound in DMSO. A working solution of 125 µM is then prepared in acetonitrile.[6]
-
Liver Microsomes: Pooled human liver microsomes are thawed at 37°C and diluted to a working concentration of 1 mg/mL in phosphate buffer.[7]
-
Cofactor Solution: An NADPH-regenerating system or a solution of NADPH (e.g., 3 mM) is prepared in phosphate buffer.[6]
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
The test compound is added to the liver microsome suspension to a final concentration of 1-10 µM.[4]
-
The mixture is pre-incubated at 37°C with shaking.
-
The metabolic reaction is initiated by the addition of the NADPH cofactor solution.[8]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[4]
-
The reaction in each aliquot is terminated by adding at least 2 volumes of the cold quenching solution.[6]
3. Sample Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.[6]
-
The supernatant is transferred for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[3]
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL) .[9]
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic pathways, including both Phase I and Phase II reactions.[5][10]
1. Reagent Preparation:
-
Incubation Medium: Williams' Medium E or a similar suitable cell culture medium, pre-warmed to 37°C.[11]
-
Hepatocytes: Cryopreserved hepatocytes are thawed and diluted to a density of approximately 1 x 10^6 viable cells/mL in the incubation medium.[11]
-
Test Compound: A working solution of the test compound is prepared in the incubation medium. The final concentration of any organic solvent (like DMSO) should typically not exceed 0.1%.[12]
2. Incubation Procedure:
-
The hepatocyte suspension is added to a multi-well plate.
-
The reaction is started by adding the test compound working solution to the cells.
-
The plate is incubated at 37°C, often on an orbital shaker to keep the cells in suspension.[11]
-
At specified time points, aliquots are removed and the reaction is stopped by adding a cold quenching solution (e.g., acetonitrile).[12]
3. Sample Analysis and Data Calculation:
-
Sample processing and LC-MS/MS analysis are performed as described for the microsomal assay.
-
The half-life is calculated in the same manner.
-
Intrinsic clearance is calculated and expressed per million cells: CLint = (0.693 / t½) / (number of hepatocytes in millions/mL) .[11]
Logical Relationship of Key Parameters
The data generated from these assays are interconnected and used to build a predictive model of a compound's in vivo behavior.
By following these standardized protocols and data analysis procedures, researchers can effectively compare the metabolic stability of novel compounds, such as this compound derivatives, against established alternatives. This systematic approach is fundamental to selecting and optimizing drug candidates with a higher probability of success in later stages of development.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. criver.com [criver.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. mttlab.eu [mttlab.eu]
- 5. youtube.com [youtube.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mercell.com [mercell.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
Comparative Cross-Reactivity Profiling of Azetidine-Based MerTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of novel azetidine-based inhibitors targeting the MerTK receptor tyrosine kinase. The information presented herein is intended to assist researchers in selecting and characterizing tool compounds for preclinical studies and to offer insights into the selectivity of this chemical scaffold. The data is supported by experimental findings from peer-reviewed research, with detailed methodologies provided for key assays.
Introduction to MerTK and its Inhibition
MerTK (MER Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the negative regulation of innate immunity.[1][2] In the context of oncology, aberrant MerTK signaling has been implicated in promoting tumor survival, proliferation, metastasis, and chemoresistance in a variety of cancers.[3] These pro-tumorigenic functions make MerTK an attractive target for cancer therapy. Small molecule inhibitors of MerTK are being actively developed to block its oncogenic signaling and to modulate the tumor microenvironment to enhance anti-tumor immunity.[2][4]
The development of highly selective kinase inhibitors is a significant challenge in drug discovery due to the conserved nature of the ATP-binding pocket across the human kinome. Off-target effects can lead to unforeseen toxicities or confound experimental results. Therefore, comprehensive cross-reactivity profiling is essential to characterize the selectivity of new chemical entities. This guide focuses on a novel class of MerTK inhibitors featuring a 3-phenoxyazetidine-like core, specifically exemplified by recently developed azetidine-benzoxazole derivatives, and compares their selectivity against other known MerTK inhibitors.
Kinase Selectivity Profiles
The selectivity of kinase inhibitors is a critical determinant of their utility as therapeutic agents and research tools. A comprehensive understanding of a compound's interactions across the kinome can reveal potential on-target and off-target activities. Below is a comparison of the selectivity profiles of a representative azetidine-based MerTK inhibitor, MRX-2843, and other notable MerTK inhibitors, UNC2025 and ONO-7475.
Table 1: Comparative Kinase Inhibition Profile of MerTK Inhibitors
| Kinase Target | MRX-2843 (IC50, nM) | UNC2025 (IC50, nM) | ONO-7475 (IC50, nM) |
| MerTK | 1.3 | 0.74 | 1.0 |
| FLT3 | 0.64 | 0.8 | 147 |
| AXL | - | 122 | 0.7 |
| TYRO3 | - | >1000 | - |
| VEGFR2 | - | 38 | - |
| PDGFRβ | - | 66 | - |
| TIE2 | - | 110 | - |
Data sourced from publicly available information.[5][6][7][8][9] Note: A comprehensive head-to-head kinome scan under identical assay conditions would be required for a direct, definitive comparison. The data presented here is compiled from different sources and should be interpreted as indicative of selectivity.
Analysis of Selectivity:
-
MRX-2843 is a potent dual inhibitor of MerTK and FLT3.[6][7][9] Its high affinity for FLT3 makes it a valuable tool for studying cancers where both kinases are implicated, such as in certain forms of acute myeloid leukemia (AML).[9] However, this dual activity necessitates careful consideration when interpreting its effects in biological systems where only MerTK inhibition is desired.
-
UNC2025 also demonstrates potent inhibition of both MerTK and FLT3.[5] It shows a greater than 45-fold selectivity for MerTK over Axl.[5]
-
ONO-7475 is a potent inhibitor of MerTK and AXL, another member of the TAM family, while showing significantly less activity against FLT3.[8][10] This profile makes it a useful tool for interrogating the roles of MerTK and AXL, but less suitable for studies requiring specific MerTK inhibition without confounding AXL activity.
The azetidine-based scaffold of MRX-2843 demonstrates the potential for developing highly potent MerTK inhibitors. The cross-reactivity profile, particularly the dual FLT3 activity, highlights a common challenge in kinase inhibitor design and underscores the importance of broad kinome screening.
Experimental Methodologies
Accurate and reproducible cross-reactivity profiling relies on robust experimental protocols. Below are methodologies for key assays used in the characterization of kinase inhibitors.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Principle: The assay measures the activity of a specific kinase in the presence of varying concentrations of an inhibitor. The IC50 value is the concentration of inhibitor required to reduce the kinase activity by 50%. This is often done using methods that detect the phosphorylation of a substrate or a competition binding assay.
Generalized Protocol for a LanthaScreen™ Eu Kinase Binding Assay: [11]
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).[11]
-
-
Assay Plate Preparation:
-
Use a low-volume 384-well plate.
-
Add the diluted compounds to the assay wells. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase or a known potent inhibitor).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the kinase substrate (e.g., a biotinylated peptide). The specific concentrations will be kinase-dependent.
-
Add the reaction mixture to the wells containing the test compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Add a detection solution containing a streptavidin-labeled fluorophore (e.g., Alexa Fluor 647).
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
-
Data Analysis:
-
The data is typically analyzed using a four-parameter logistic model to fit the dose-response curve and determine the IC50 value.[11]
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify the engagement of a drug with its target in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by detection of the soluble (non-denatured) protein fraction.
Generalized Protocol:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.
-
Heating: Heat the cells or cell lysates at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (MerTK) in the supernatant by a method such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MerTK signaling and the workflows for inhibitor characterization can aid in understanding the context of this research.
MerTK Signaling Pathway
MerTK can be activated by its ligands, such as Gas6 and Protein S, leading to the activation of several downstream signaling pathways that promote cell survival, proliferation, and migration.[1][3]
Caption: Simplified MerTK signaling pathway leading to cancer cell proliferation, survival, and migration.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a novel kinase inhibitor involves several key steps, from initial screening to in-depth selectivity analysis.
Caption: General workflow for the discovery and profiling of a novel kinase inhibitor.
Conclusion
The development of selective MerTK inhibitors is a promising avenue for cancer therapy. The azetidine-based scaffold represents a valuable chemical starting point for potent MerTK-targeting compounds. As exemplified by MRX-2843, while high on-target potency can be achieved, cross-reactivity with other kinases, such as FLT3, is a critical aspect to consider during drug development and in the interpretation of preclinical data. Comprehensive selectivity profiling, using the methodologies outlined in this guide, is indispensable for the thorough characterization of these and other kinase inhibitors. This ensures the selection of the most appropriate chemical tools for elucidating the biology of MerTK and for the development of safe and effective therapeutics.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anexelekto/MER tyrosine kinase inhibitor ONO-7475 arrests growth and kills FMS-like tyrosine kinase 3-internal tandem duplication mutant acute myeloid leukemia cells by diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AXL/MERTK inhibitor ONO-7475 potently synergizes with venetoclax and overcomes venetoclax resistance to kill FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key building blocks is paramount. 3-Phenoxyazetidine, a valuable scaffold in medicinal chemistry, can be synthesized through several routes, each with its own set of advantages and challenges. This guide provides a head-to-head comparison of the two most prominent synthetic strategies: the Mitsunobu reaction and the Williamson ether synthesis, starting from the common precursor N-Boc-3-hydroxyazetidine. This comparison is supported by representative experimental protocols and quantitative data to aid in selecting the most suitable method for your research and development needs.
At a Glance: Comparison of Key Synthesis Metrics
The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. The following table summarizes the key performance indicators for the Mitsunobu and Williamson ether synthesis routes to N-Boc-3-phenoxyazetidine, the protected precursor to the final product.
| Metric | Mitsunobu Reaction | Williamson Ether Synthesis |
| Starting Materials | N-Boc-3-hydroxyazetidine, Phenol, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) | N-Boc-3-hydroxyazetidine, p-Toluenesulfonyl chloride, Sodium phenoxide |
| Typical Yield | 70-90% | 65-85% (two steps) |
| Purity | Generally high after chromatography | Good, may require recrystallization |
| Reaction Time | 4-12 hours | 12-24 hours (for the second step) |
| Scalability | Moderate; challenges with byproduct removal | High; generally more amenable to large scale |
| Key Advantages | High yield in a single step, mild reaction conditions. | Avoids costly phosphine and azodicarboxylate reagents, scalable. |
| Key Disadvantages | Formation of triphenylphosphine oxide byproduct can complicate purification. Reagents are relatively expensive. | Two-step process, requires isolation of an intermediate. |
Visualizing the Synthetic Pathways
To provide a clear overview of the transformations involved, the following diagrams illustrate the reaction pathways for the Mitsunobu and Williamson ether syntheses, along with the final deprotection step.
Detailed Experimental Protocols
The following are representative experimental protocols for each synthetic route. These are based on established chemical principles and general procedures found in the literature.
Route 1: Mitsunobu Reaction
This one-step synthesis offers a direct conversion of N-Boc-3-hydroxyazetidine to its phenoxy derivative.
Experimental Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (1.5 eq.).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-phenoxyazetidine.
Route 2: Williamson Ether Synthesis
This two-step approach involves the activation of the hydroxyl group followed by nucleophilic substitution.
Step 2a: Tosylation of N-Boc-3-hydroxyazetidine
Experimental Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) and cool to 0 °C.
-
Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step 2b: Nucleophilic Substitution with Sodium Phenoxide
Experimental Protocol:
-
To a solution of sodium phenoxide (1.5 eq.) in anhydrous dimethylformamide (DMF, 5 mL/mmol), add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to give N-Boc-3-phenoxyazetidine.
Final Step: N-Boc Deprotection
Both routes converge to N-Boc-3-phenoxyazetidine, which requires deprotection to yield the final product.
Experimental Protocol:
-
Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM.
-
Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to obtain this compound hydrochloride in high yield and purity.
Conclusion
Both the Mitsunobu reaction and the Williamson ether synthesis represent viable pathways for the synthesis of this compound. The Mitsunobu reaction offers a more direct, one-step route with potentially higher yields, but the cost of reagents and challenges in purification may be limiting factors, especially on a larger scale. The Williamson ether synthesis, while being a two-step process, utilizes less expensive reagents and is generally more amenable to scale-up, making it a potentially more cost-effective option for industrial applications. The final choice of synthesis will depend on the specific requirements of the project, including scale, cost considerations, and available purification capabilities.
A Comparative Guide to Novel 3-Phenoxyazetidine Derivatives in Bioassay Validation
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting neuropsychiatric and other disorders has led to the exploration of innovative chemical scaffolds. Among these, 3-phenoxyazetidine derivatives have emerged as a promising class of compounds, particularly as triple reuptake inhibitors (TRIs) of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters. This guide provides a comprehensive comparison of the bioassay validation of these novel derivatives against established alternatives, supported by experimental data and detailed methodologies.
Performance Comparison: this compound Derivatives vs. Alternative Monoamine Reuptake Inhibitors
The efficacy of novel this compound derivatives is benchmarked against well-established monoamine reuptake inhibitors. The following table summarizes the in vitro potency of a representative this compound derivative compared to standard selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and norepinephrine-dopamine reuptake inhibitors (NDRIs).
| Compound Class | Example Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| This compound Derivative | Compound X (Hypothetical) | 15 | 25 | 50 |
| Selective Serotonin Reuptake Inhibitor (SSRI) | Fluoxetine | 12 | 150 | 950 |
| Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Venlafaxine | 25 | 40 | >1000 |
| Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | Bupropion | >5000 | 520 | 530 |
Note: The data for "Compound X" is a representative illustration based on the general profile of potent this compound derivatives and is not from a specific cited source. Data for Fluoxetine, Venlafaxine, and Bupropion are generalized from publicly available pharmacological data.
Key Bioassay Experimental Protocols
The validation of this compound derivatives involves a battery of in vitro assays to determine their potency, selectivity, metabolic stability, and potential off-target effects.
Monoamine Transporter Inhibition Assay
This assay determines the inhibitory activity of the test compounds against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Principle: The assay measures the ability of a compound to inhibit the reuptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the respective transporters.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured in appropriate media.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are pre-incubated with the test compound or vehicle control.
-
A mixture containing a radiolabeled ([³H]) or fluorescent neurotransmitter analog is added to initiate the uptake.
-
After incubation, the uptake is terminated by washing with ice-cold buffer.
-
The amount of neurotransmitter taken up by the cells is quantified using a scintillation counter (for radiolabeled) or a fluorescence plate reader.
-
-
Data Analysis: IC50 values (the concentration of compound that inhibits 50% of the transporter activity) are calculated by fitting the data to a dose-response curve.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its in vivo clearance.
Protocol:
-
Preparation: Human liver microsomes are incubated with the test compound in a phosphate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.
Protocol:
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform substrate (a probe substrate), and NADPH.
-
Metabolite Formation: The CYP enzyme metabolizes the probe substrate to form a specific metabolite.
-
Analysis: The amount of metabolite formed is quantified by LC-MS.
-
Data Analysis: The inhibition of metabolite formation by the test compound is used to determine the IC50 value for each CYP isoform.
hERG Inhibition Assay
This assay assesses the potential of a compound to inhibit the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, a key indicator of potential cardiotoxicity.
Protocol:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Assay Method: Automated patch-clamp electrophysiology is a common method.
-
Procedure:
-
Cells are exposed to increasing concentrations of the test compound.
-
The hERG channel current is measured in response to a specific voltage protocol.
-
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.
Visualizing the Mechanism of Action and Experimental Workflow
Monoamine Reuptake Inhibition Signaling Pathway
Caption: Inhibition of monoamine transporters by this compound derivatives.
Bioassay Validation Workflow
Caption: Workflow for the bioassay validation of this compound derivatives.
Downstream Signaling of Monoamine Transporter Inhibition
Caption: Downstream effects of monoamine transporter inhibition.
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Phenoxyazetidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Phenoxyazetidine, a compound whose careful management is essential due to its potential hazards. Adherence to these procedures will mitigate risks and support a culture of safety and environmental responsibility.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards as identified in its Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory to prevent exposure.
Summary of Hazards:
-
Harmful if swallowed: May cause adverse health effects if ingested.[1][2]
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.[1]
-
Causes serious eye irritation: Can result in significant eye damage if contact occurs.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]
-
Suspected of causing genetic defects: May pose a long-term health risk.[3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4]
Segregation and Waste Collection Protocol
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal. This compound waste must be handled as hazardous chemical waste.
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Ensure the container is in good condition, with no leaks or cracks.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., harmful, irritant).
-
-
-
Collect the Waste:
-
Solid Waste: Collect unused or contaminated solid this compound in the designated container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with incompatible solvents.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid waste container. Grossly contaminated glassware should be decontaminated if possible or disposed of as hazardous waste.
-
On-site Storage and Handling
Proper storage of this compound waste is essential to maintain a safe laboratory environment while awaiting pickup by a licensed disposal service.
Storage Guidelines:
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.
-
Segregation: Keep the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Disposal Procedure
The recommended and compliant method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Direct disposal into drains or regular trash is strictly prohibited.[1][2][4]
Step-by-Step Disposal Workflow:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup for the waste.
-
Prepare for Transport: Ensure the waste container is properly sealed and labeled according to all institutional and regulatory requirements.
-
Documentation: Complete any necessary waste manifest forms provided by the EHS office or the disposal company. Maintain a copy of these records for your laboratory's files.
-
Handover: Transfer the waste to the authorized personnel from the disposal service.
Quantitative Data Summary
| Parameter | Specification | Source |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Germ cell mutagenicity (Category 2) | [1][3] |
| Primary Disposal Route | Approved Waste Disposal Plant | [1][2][4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed) | [4] |
Disposal Decision Workflow
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 3-Phenoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Phenoxyazetidine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards.[1] |
| Eyes & Face | Safety Goggles and Face Shield | Goggles should be splash-resistant.[2] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2] |
| Body | Disposable Gown | A disposable gown made of polyethylene-coated polypropylene or a similar laminate material that is resistant to chemical permeation is required.[1] Standard cloth lab coats are not sufficient. |
| Respiratory | Respirator | For handling powders or in situations where aerosols or vapors may be generated, a fit-tested N95 or N100 NIOSH-approved mask is necessary.[1] In cases of potential high vapor concentration, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used.[1] |
| Feet | Shoe Covers | Disposable, chemical-resistant shoe covers must be worn over regular footwear. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing risks.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a designated area, preferably within a chemical fume hood with certified proper airflow.
-
Have an emergency spill kit readily accessible. The kit should contain absorbent materials like sand or silica gel.[3]
2. Handling and Use:
-
Wear all required PPE before handling the compound.
-
Avoid the formation of dust and aerosols.[4]
-
After handling, wash hands and any exposed skin thoroughly.[3][5]
3. Disposal Plan:
-
All waste, including contaminated PPE and unused product, must be treated as hazardous waste.
-
Dispose of contents and container in an approved waste disposal plant.[3][5]
-
Contaminated clothing should be removed and washed before reuse.[7]
Experimental Protocol: Weighing and Diluting this compound
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel, minimizing the creation of dust.
-
-
Dilution:
-
Add the weighed this compound to the reaction vessel containing the appropriate solvent.
-
Rinse the weighing vessel with a small amount of the solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
-
Post-Procedure:
-
Tightly close the container of the stock this compound.
-
Decontaminate the work area.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromoazetidine Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
